Product packaging for Ambroxol hydrochloride(Cat. No.:CAS No. 1384955-66-1)

Ambroxol hydrochloride

Cat. No.: B602070
CAS No.: 1384955-66-1
M. Wt: 414.56 g/mol
InChI Key: QNVKOSLOVOTXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Ambroxol (B1667023) Hydrochloride Discovery and Initial Characterization

Ambroxol is an active metabolite of bromhexine (B1221334), a synthetic derivative of vasicine. ncats.io Its development was aimed at creating a more effective agent for managing respiratory conditions characterized by abnormal mucus secretion. ncats.iopatsnap.com Early research firmly established its role as a secretolytic agent, promoting mucus clearance and easing productive cough. zywiebio.comresearchgate.net Mechanistic studies during this period revealed its ability to stimulate surfactant production by type II pneumocytes, which reduces the adhesion of mucus to bronchial walls and improves its transport. wikipedia.orgcureparkinsons.org.uk

Initial characterization also identified its anti-inflammatory and antioxidant properties. zywiebio.com These findings, while secondary to its primary mucolytic function, hinted at a broader therapeutic potential that would be explored in later decades.

Evolution of Research Perspectives on Ambroxol Hydrochloride

A significant shift in the research trajectory of this compound occurred with the discovery of its role as a pharmacological chaperone. This evolution was particularly prominent in the context of lysosomal storage disorders, such as Gaucher disease. nih.govnih.gov Research demonstrated that ambroxol could act as a chaperone for the mutant enzyme β-glucocerebrosidase (GCase), assisting in its proper folding and trafficking to the lysosome. nih.govnih.gov This finding was a pivotal moment, transforming the perception of ambroxol from a simple mucolytic to a potential therapeutic agent for genetic disorders.

This newfound understanding spurred a wave of research into its effects on cellular pathways, including lysosomal biogenesis and autophagy. frontiersin.org Studies began to show that ambroxol could enhance the activity of GCase in cells with specific mutations, offering a potential treatment avenue for a disease with limited therapeutic options. frontiersin.orgnih.gov

The table below summarizes key research findings that marked the evolution of this compound's scientific understanding:

Research AreaKey Findings
Mucolytic Activity Stimulates surfactant production, enhances mucus clearance. wikipedia.orgzywiebio.comresearchgate.net
Anti-inflammatory & Antioxidant Effects Reduces inflammatory markers and oxidative stress. zywiebio.comnih.gov
Pharmacological Chaperone Assists in the proper folding of mutant GCase in Gaucher disease. nih.govnih.gov
Lysosomal Function Enhances lysosomal activity and can facilitate the clearance of protein aggregates. frontiersin.orgnih.gov
Neuroprotection Shows potential in preclinical models of neurodegenerative diseases like Parkinson's. cureparkinsons.org.uk

Current Paradigms in this compound Research

The current research landscape for this compound is heavily focused on its potential in treating neurodegenerative diseases, particularly Parkinson's disease and neuronopathic Gaucher disease. clinicaltrials.govisrctn.comcureparkinsons.org.uk This paradigm is built upon the understanding of its function as a GCase chaperone. Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease. researchgate.net The hypothesis is that by enhancing GCase activity, ambroxol may help clear protein aggregates, such as alpha-synuclein (B15492655), which are hallmarks of Parkinson's disease. cureparkinsons.org.ukclinicaltrials.gov

Several clinical trials are underway to investigate the efficacy of high-dose ambroxol in slowing the progression of Parkinson's disease. clinicaltrials.govisrctn.comcureparkinsons.org.ukcenterwatch.com These studies aim to determine if ambroxol can cross the blood-brain barrier in sufficient concentrations to have a meaningful impact on the central nervous system. nih.govclinicaltrials.gov

Furthermore, research continues to explore its broader effects on lysosomal function and its potential applications in other lysosomal storage disorders. frontiersin.org The ability of ambroxol to modulate autophagy and reduce endoplasmic reticulum stress are also active areas of investigation. frontiersin.orgresearchgate.net

The table below outlines current clinical trials investigating this compound for neurological conditions:

Trial Name/FocusConditionKey Objectives
ASPro-PD Parkinson's DiseaseTo assess if ambroxol can slow the progression of Parkinson's disease. clinicaltrials.govisrctn.comcureparkinsons.org.uk
Ambroxol in Neuronopathic Gaucher Disease Neuronopathic Gaucher DiseaseTo evaluate the safety and neurological efficacy of high-dose ambroxol. nih.gov
Ambroxol in Type 1 Gaucher Disease Gaucher Disease Type 1To assess the efficacy of ambroxol in patients with a suboptimal response to standard therapies. clinicaltrials.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Br2ClN2O B602070 Ambroxol hydrochloride CAS No. 1384955-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ambroxolhydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Ambroxol Hydrochloride

Elucidation of Surfactant Synthesis Stimulation by Ambroxol (B1667023) Hydrochloride

A primary mechanism of action of ambroxol hydrochloride is the stimulation of pulmonary surfactant synthesis and release. nih.govwikipedia.orgpatsnap.com This complex process is crucial for maintaining alveolar stability and facilitating effective mucus clearance.

This compound directly targets type II pneumocytes, the specialized epithelial cells in the alveoli responsible for producing and secreting pulmonary surfactant. nih.govwikipedia.orgcarehospitals.com The compound stimulates these cells, leading to an increased synthesis and release of surfactant. nih.govdrugbank.comnih.gov Research indicates that ambroxol accumulates within the lamellar bodies of type II pneumocytes, which are the storage organelles for surfactant. nih.govnih.gov This accumulation affects the homeostasis of hydrogen and calcium ions within these bodies, triggering changes that result in the exocytosis of surfactant into the alveolar space. nih.govnih.gov Studies in animal models have demonstrated that treatment with ambroxol enhances lung maturation and alveolar expansion, further highlighting its role in type II pneumocyte function. researchgate.netnih.gov

Pulmonary surfactant is a complex mixture of lipids and proteins, with phosphatidylcholine being a principal and functionally critical lipid component. This compound has been shown to increase the levels of alveolar phosphatidylcholine. researchgate.netnih.gov This is achieved by stimulating the incorporation of precursors into phosphatidylcholine molecules within the type II pneumocytes. sci-hub.se Studies on rats have shown that ambroxol administration leads to a dose-dependent increase in total phospholipids (B1166683) and saturated phosphatidylcholine in the bronchoalveolar lavage fluid, indicating a direct impact on surfactant lipid composition. dmu.edu.cn

Lamellar bodies are secretory lysosomes within type II pneumocytes that store surfactant before its release. nih.gov this compound influences both the storage and the exocytosis (release) of these lamellar bodies. researchgate.netnih.gov The drug accumulates in these acidic organelles, causing a neutralization of their internal pH. nih.gov This change in pH triggers the release of calcium from these acidic stores into the cell's cytoplasm. nih.gov The resulting increase in intracellular calcium concentration is a key signal that initiates the fusion of lamellar bodies with the cell membrane, leading to the expulsion of surfactant into the alveoli. nih.govresearchgate.net This process of lysosomal exocytosis is a critical step in the drug's mechanism to increase surfactant levels. nih.govnih.gov Furthermore, ambroxol has been observed to induce changes in the nanostructural assembly of surfactant layers. nih.gov

Impact on Alveolar Phosphatidylcholine Levels

Secretolytic and Mucokinetic Activities of this compound

In addition to its effects on surfactant, this compound possesses significant secretolytic and mucokinetic properties, meaning it helps to break down and clear mucus from the airways. nih.govnih.govpatsnap.com These actions are crucial for its therapeutic role in respiratory diseases.

Mucociliary clearance is the primary self-clearing mechanism of the airways, involving the coordinated beating of cilia to move mucus out of the respiratory tract. This compound enhances this process. nih.govfda.gov.ph By stimulating surfactant production, ambroxol helps to reduce the adhesion of mucus to the bronchial walls, acting as an "anti-glue factor". wikipedia.orgdrugbank.comnih.gov This reduction in stickiness allows the cilia to move the mucus more effectively. nih.gov Animal studies have also suggested that ambroxol can increase the ciliary beat frequency, further contributing to the acceleration of mucus transport. nih.gov

This compound directly affects the physical properties of mucus, making it less viscous and easier to expel. drugbank.comnih.gov It achieves this by breaking down the acid mucopolysaccharide fibers that form the structure of the mucus gel. carehospitals.compediatriconcall.comrwandafda.gov.rw This action results in a thinner, less tenacious sputum. carehospitals.comrwandafda.gov.rw The increased production of surfactant also contributes to lowering mucus viscosity. nih.gov By reducing both the viscosity and adhesiveness of respiratory secretions, ambroxol facilitates their removal through coughing and ciliary action. drugbank.comrwandafda.gov.rwnih.gov

Influence on Respiratory Tract Fluid Volume

This compound exerts a notable influence on the volume and composition of respiratory tract fluid, a key aspect of its therapeutic effect in respiratory diseases. Mechanistically, it enhances the secretion of fluid in the airways. In animal models, such as studies on rabbits, ambroxol has been shown to significantly increase the volume of respiratory tract fluid for up to nine hours after administration. zywiebio.com This effect is dose-dependent, as demonstrated in studies where intra-tracheal administration in animals led to a marked increase in bronchial secretions. nih.gov

One of the underlying mechanisms for this increase in fluid volume is the drug's effect on ion transport in airway epithelial cells. Research on canine airway epithelial cells has shown that ambroxol can inhibit sodium absorption. nih.gov This inhibition is significant because it alters the osmotic gradient, leading to an increase in the water content of the mucus, thereby reducing its viscosity. nih.gov

Anti-inflammatory Properties of this compound

Beyond its secretolytic functions, this compound possesses a wide range of anti-inflammatory properties. daignet.de These effects are mediated through various molecular and cellular pathways, contributing to its therapeutic efficacy in inflammatory respiratory conditions and showing potential in neuroinflammatory disorders. nih.govnih.govnih.gov

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β)

Ambroxol has been demonstrated to be a potent modulator of key pro-inflammatory cytokines. In various in vitro and in vivo models, it significantly reduces the production and release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). daignet.denih.govnih.govresearchgate.netdovepress.com

In studies using human mononuclear cells, ambroxol inhibited the production of both TNF and IL-1. daignet.de Specifically, it suppressed TNF production from lipopolysaccharide (LPS)-stimulated human macrophages by approximately 90%. daignet.de Similar reductions in TNF production were observed in bronchoalveolar lavage (BAL) cells and peripheral blood mononuclear cells (PBMCs). daignet.de In a murine model of acute lung injury induced by LPS, ambroxol treatment led to a significant decrease in the levels of TNF-α in the BAL fluid. nih.gov

The inhibitory effects extend to other interleukins as well. In rat alveolar macrophages activated by LPS, ambroxol significantly decreased the production of TNF-α, IL-1β, and Interleukin-6 (IL-6). researchgate.net In studies on neuroinflammation, ambroxol was found to mitigate microglial activation and the subsequent accumulation of TNF-α and IL-1β. nih.govnih.govnih.gov It also inhibits the release of other cytokines like IL-4 and IL-13 from basophils. nih.gov

Table 1: Effect of Ambroxol on Pro-inflammatory Cytokine Production
Cell/Model SystemMediator(s) InhibitedKey FindingReference
Human Macrophages (LPS-stimulated)TNF-α~90% suppression of TNF production. daignet.de
Rat Alveolar Macrophages (LPS-activated)TNF-α, IL-1β, IL-6Significantly decreased production of all three cytokines. researchgate.net
Murine Model (LPS-induced acute lung injury)TNF-α, IL-6Significantly decreased levels in bronchoalveolar lavage fluid. nih.gov
Mouse Model (Intracerebral Hemorrhage)TNF-α, IL-1βReduced accumulation and mitigated M1-like microglial activation. nih.gov
Human Basophils (anti-IgE stimulated)IL-4, IL-13Strikingly inhibited release. nih.gov

Inhibition of Leukocyte Secretion of Pro-inflammatory Mediators

Ambroxol demonstrates a broad inhibitory effect on the secretion of various pro-inflammatory mediators from different types of leukocytes. nih.govselleckchem.comtargetmol.com This includes the inhibition of histamine (B1213489), leukotrienes, and cytokines. nih.govselleckchem.com

Studies have shown that ambroxol can significantly inhibit the anti-IgE induced release of histamine, leukotriene C4 (LTC4), IL-4, and IL-13 from human basophils. nih.govtargetmol.com In monocytes, it reduces the release of histamine and leukotriene B4 (LTB4) induced by stimulants like C5a or Zymosan. nih.govtargetmol.com This demonstrates a targeted effect on the secretory functions of these key immune cells, which are central to allergic and inflammatory responses. nih.govujpronline.com The drug's ability to inhibit cytokine release from human leukocytes has been noted as a general anti-inflammatory property. nih.gov

Effects on Granulocytes and Mast Cells

The anti-inflammatory actions of ambroxol extend specifically to granulocytes and mast cells. pneumon.org In vitro studies have shown that ambroxol can inhibit histamine release from human mast cells isolated from both adenoids and skin. nih.gov This effect is crucial as mast cell degranulation is a primary event in allergic reactions.

In granulocytes, ambroxol has been found to reduce the production of LTB4 and superoxide (B77818) anions when these cells are stimulated. nih.govtargetmol.com LTB4 is a potent chemoattractant for neutrophils, and superoxide anions are reactive oxygen species that contribute to tissue damage during inflammation. By inhibiting these products, ambroxol can temper the inflammatory cascade driven by granulocytes. nih.gov

Table 2: Effects of Ambroxol on Granulocytes and Mast Cells
Cell TypeStimulantInhibited Mediator/ProcessReference
Human Adenoidal Mast CellsCon AHistamine release (>50% inhibition) nih.gov
Human Skin Mast CellsCompound 48/80Histamine release (>50% inhibition) nih.gov
Human GranulocytesZymosan or fMLPLTB4 and Superoxide Anion production nih.govtargetmol.com

Suppression of Glial Cell Activation and Neuroinflammation

Recent research has highlighted the neuroprotective potential of ambroxol, which is closely linked to its ability to suppress neuroinflammation. nih.govnih.gov Ambroxol has been shown to cross the blood-brain barrier. nih.gov In the central nervous system, it acts on glial cells—microglia and astrocytes—which are the primary immune cells of the brain. nih.govnih.gov

In mouse models of lipopolysaccharide (LPS)-induced neuroinflammation, ambroxol treatment significantly reduced the activation of both microglia and astrocytes in the cortex and hippocampus. nih.govnih.gov It specifically mitigates the pro-inflammatory M1-like microglial activation. nih.govnih.govresearchgate.net By suppressing glial cell activation, ambroxol consequently reduces the production and release of neurotoxic pro-inflammatory cytokines like TNF-α and IL-1β in the brain, thereby protecting neurons from inflammatory damage. nih.govnih.govnih.govresearchgate.net

Impact on Platelet-Derived Growth Factor (PDGF) Synthesis

Ambroxol has been found to inhibit the synthesis of Platelet-Derived Growth Factor (PDGF), a potent mitogen implicated in tissue remodeling processes, including in the lungs. nih.gov Research on human monocytic cells (THP-1) demonstrated that ambroxol inhibits the production of PDGF-AB induced by lipopolysaccharide (LPS). nih.govskinallergyjournal.comskinallergyjournal.com

The mechanism behind this inhibition involves the suppression of PDGF-A messenger RNA (mRNA) expression. nih.govskinallergyjournal.comskinallergyjournal.com Furthermore, ambroxol was found to attenuate the LPS-induced activation of the p44/42 extracellular signal-regulated kinase (ERK) pathway, which is a key signaling cascade involved in PDGF production. nih.govskinallergyjournal.comskinallergyjournal.com By inhibiting PDGF synthesis in monocytic cells, ambroxol may play a role in modulating pathological remodeling processes in chronic inflammatory conditions. nih.govskinallergyjournal.com Studies also suggest that by inhibiting PDGF production and its associated signaling pathways, ambroxol can reduce the number of megakaryocytic progenitors. skinallergyjournal.comskinallergyjournal.com

Antioxidant Effects of this compound

This compound exhibits notable antioxidant properties through various mechanisms, including the direct neutralization of harmful reactive molecules, protection of cells from oxidative damage, prevention of lipid degradation, and activation of key cellular defense pathways. frontiersin.orgpneumon.org

This compound has demonstrated the capacity to directly neutralize several types of reactive oxygen species (ROS). ujpronline.comoup.com Research indicates it is an effective scavenger of the hydroxyl radical (•OH) and hypochlorous acid (HClO). nih.gov Studies have also shown its ability to decompose hydrogen peroxide (H2O2). nih.gov The antioxidant function of ambroxol is considered to be primarily linked to its direct scavenging of such reactive oxygen metabolites. nih.gov For instance, the aromatic portion of the ambroxol molecule is thought to act as a scavenger for ROS like the superoxide anion (O2•−). researchgate.net

In one study, ambroxol's scavenging activity was quantified, showing that at concentrations of 25 and 70 microM, it inhibited HClO-induced chlorination by 22% and 59%, respectively. nih.gov Furthermore, at concentrations of 1, 2, and 10 mM, it reduced •OH-mediated deoxyribose oxidation by 47%, 75%, and 89%, respectively. nih.gov While some reports suggest a weak effect on or no removal of the superoxide anion, others indicate it can be scavenged by ambroxol. nih.govnih.govkoreascience.kr This direct antioxidant action contributes to its protective effects against cellular damage caused by these highly reactive species. koreascience.krnih.gov

This compound provides cellular protection against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. pneumon.orgoup.compneumon.org In laboratory models using mouse brain cells, ambroxol treatment significantly mitigated oxidative stress induced by lipopolysaccharide (LPS). frontiersin.orgnih.gov This protective effect is partly achieved by altering the pro-oxidative metabolism within inflammatory cells. daignet.de

Studies on fibroblasts with mutations in the GBA1 gene, which are associated with oxidative stress, showed that ambroxol treatment led to a significant reduction in markers of this stress. oup.com Specifically, it caused a reduction of approximately 50% in the rate of dihydroethidium (B1670597) oxidation, a measure of superoxide production. oup.com In animal models of organ injury, ambroxol has been shown to reduce doxorubicin-induced oxidative stress in the heart and lungs and protect against lung tissue injury from hydrochloric acid by increasing antioxidant activity. bu.edu.egnih.gov Furthermore, in models of ulcerative colitis, ambroxol demonstrated its ability to augment antioxidant defenses against oxidative damage. nih.gov

Table 1: Research Findings on this compound's Protection Against Oxidative Stress
Model SystemKey FindingsReference
Human Fibroblasts (with GBA1 mutations)Reduced markers of oxidative stress; ~50% reduction in dihydroethidium oxidation rate. oup.com
LPS-Treated MiceSignificantly reduced oxidative stress in the brain. frontiersin.orgnih.gov
Rat Model of Intestinal Ischemia-ReperfusionReduced doxorubicin-induced oxidative stress in heart and lungs. bu.edu.eg
Rat Model of Ulcerative ColitisAugmented antioxidant defense against oxidative damage. nih.gov

A significant aspect of ambroxol's antioxidant activity is its ability to inhibit lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. pneumon.orgresearchgate.net Ambroxol has been shown to protect lipids from peroxidative damage in various experimental settings. researchgate.netresearchgate.net For example, it completely protected linoleic acid from peroxidation induced by hydroxyl radicals at concentrations between 1 and 5 mM. nih.gov

In studies using rat liver mitochondria, a 10 mmol/L concentration of ambroxol inhibited lipid peroxidation by a remarkable 96%. researchgate.net In animal models of neuroinflammation, ambroxol treatment helped maintain levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in the brain. frontiersin.orgnih.gov Similarly, in rats with intestinal ischemia-reperfusion injury, ambroxol improved abnormal MDA levels in the heart and kidney. bu.edu.eg Research on human placental tissue also demonstrated that ambroxol decreases the formation of MDA, further confirming its role as a lipid antioxidant. researchgate.netnih.gov

Table 2: Research Findings on this compound's Inhibition of Lipid Peroxidation
System/ModelInhibitory EffectConcentration/DoseReference
Linoleic AcidComplete protection from •OH-induced peroxidation.1 to 5 mM nih.gov
Rat Liver Mitochondria96% inhibition.10 mmol/L researchgate.net
Rat Gastric Mucosa74% inhibition.10 mmol/L researchgate.net
Human Placenta HomogenatesDecreased malondialdehyde formation.2200 ng/mL researchgate.netnih.gov

This compound exerts part of its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense mechanism against oxidative stress. frontiersin.orgresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and protective genes, including HO-1. frontiersin.orgresearchgate.net

In animal models of neuroinflammation and Alzheimer's disease, treatment with ambroxol led to the upregulation of both Nrf2 and HO-1. frontiersin.orgresearchgate.netnih.gov Similarly, in a rat model of ulcerative colitis, ambroxol boosted Nrf2 activity and subsequently upregulated the expression of HO-1 and catalase, strengthening the antioxidant defense system. nih.govnih.gov These findings indicate that ambroxol can enhance the body's endogenous antioxidant capabilities by modulating this key signaling pathway. nih.gov

Inhibition of Lipid Peroxidation

Neuroprotective Mechanisms of this compound

Beyond its antioxidant effects, this compound possesses neuroprotective properties, which are critically dependent on its ability to reach the central nervous system.

The capacity of this compound to cross the blood-brain barrier (BBB) is a key factor in its potential as a neuroprotective agent. Several studies confirm its ability to enter the central nervous system. Research has shown that ambroxol can penetrate the BBB and accumulate at therapeutic concentrations in both rat and human brains, even at low dosages. nih.gov Advanced analytical techniques, such as microdialysis coupled with mass spectrometry, have directly observed that ambroxol readily penetrates the striatum in rats. oup.com

However, it is worth noting that some research suggests that at clinically relevant plasma concentrations for its mucolytic use, ambroxol's brain levels may be too low to produce significant direct effects on the central nervous system. researchgate.netnih.gov Despite this, other studies highlight that its ability to overcome the BBB is an important characteristic for its potential therapeutic application in neurological disorders, with one study noting increased enzyme activity in the cerebellum of mice after ambroxol administration. frontiersin.org

Enhancement of Glucocerebrosidase (GCase) Activity

A significant focus of recent research has been the ability of this compound to enhance the activity of the lysosomal enzyme glucocerebrosidase (GCase). wikipedia.orgnih.gov This enzyme is critical for the breakdown of glucocerebroside into glucose and ceramide within lysosomes. nih.gov Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease (GD) and represent a major genetic risk factor for Parkinson's disease (PD). nih.gov

Ambroxol acts as a pharmacological chaperone, a small molecule that can bind to and stabilize the GCase enzyme. mdpi.comnih.gov This stabilization is thought to facilitate its proper folding and trafficking from the endoplasmic reticulum to the lysosome. nih.gov Studies have shown that ambroxol treatment can significantly increase GCase activity in cells derived from patients with GD and PD who have GBA1 mutations. nih.gov For instance, in cultured macrophages from these patients, ambroxol treatment led to a 3.3-fold and 3.5-fold increase in GCase activity, respectively. nih.gov This enhancement of GCase activity is not limited to mutant forms of the enzyme; ambroxol has also been shown to increase the activity of the wild-type enzyme. nih.gov

The mechanism behind this enhancement is multifaceted. Besides direct stabilization, ambroxol may also upregulate the expression of the GBA1 gene and increase the levels of GCase transporters like LIMP-2 and the co-factor Saposin C, which are crucial for the enzyme's function and transport. nih.govnih.govzywiebio.com

Table 1: Effect of Ambroxol on GCase Activity in Patient-Derived Cells

Cell Type Condition Ambroxol Concentration Fold Increase in GCase Activity Reference
Macrophages Gaucher Disease Not Specified 3.3 nih.gov
Macrophages Parkinson's Disease (GBA mutation) Not Specified 3.5 nih.gov
Fibroblasts Parkinson's Disease (GBA mutation) 60 μM ~1.93 (93% increase) zywiebio.com
Fibroblasts Healthy Controls 60 μM ~1.93 (93% increase) zywiebio.com

Promotion of Lysosomal Clearance and Autophagy

The mechanism involves several actions. Ambroxol can trigger the exocytosis of lysosomes by releasing calcium from acidic cellular stores. wikipedia.org It also appears to facilitate the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. nih.govnih.gov In lung carcinoma cells, for example, ambroxol treatment led to an accumulation of autophagosomes by blocking the late-stage autophagic flux, suggesting an impact on the final degradation steps. nih.gov This modulation of autophagy is crucial for clearing misfolded protein aggregates, a hallmark of many neurodegenerative diseases. researchgate.netoatext.com

Reduction of Misfolded Protein Accumulation (e.g., α-synuclein, Aβ)

A direct consequence of enhanced lysosomal function and autophagy is the reduction of misfolded protein aggregates. nih.govoatext.com In the context of neurodegenerative diseases, ambroxol has demonstrated the ability to decrease the accumulation of proteins like α-synuclein and amyloid-β (Aβ). mdpi.combohrium.com The aggregation of α-synuclein is a key pathological feature of Parkinson's disease and other synucleinopathies, while Aβ plaques are characteristic of Alzheimer's disease. nih.govbohrium.com

Studies have shown that ambroxol can increase the clearance of α-synuclein, leading to reduced dopaminergic cell death in models of Parkinson's disease. nih.gov In a cellular model of Dementia with Lewy Bodies (DLB), a condition often characterized by both α-synuclein and Aβ pathology, ambroxol treatment significantly mitigated the aggregation of α-synuclein induced by Aβ. mdpi.combohrium.com This neuroprotective effect is attributed to the restoration of GCase activity and the enhancement of the autophagy-lysosome pathway. mdpi.com

Stabilization of Protein Folding in the Endoplasmic Reticulum (ER)

By acting as a chaperone molecule, ambroxol helps to stabilize protein structures, preventing their misfolding and subsequent aggregation. nih.gov This action is not only beneficial for GCase but also has broader implications for cellular health. In the context of acute neuronal injury, such as intracerebral hemorrhage, ambroxol has been found to suppress ER stress in microglia, the brain's resident immune cells. nih.gov This suppression of ER stress is associated with reduced inflammation and improved neuronal survival. nih.govnih.gov

Modulation of Neuronal Ion Channels (Na+, Ca2+)

This compound exhibits significant effects on neuronal signaling by modulating the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels. nih.govresearchgate.net It acts as a potent blocker of these channels, a property that underlies its local anesthetic effects. wikipedia.orgnih.gov

Notably, ambroxol demonstrates a preference for blocking tetrodotoxin-resistant (TTX-r) Na+ channels, such as Nav1.8, which are prominently expressed in pain-sensing neurons. nih.govnih.gov The IC50 values for the blockade of resting TTX-r and TTX-sensitive Na+ channels have been reported as 35 µM and 100 µM, respectively. nih.gov Ambroxol also inhibits various types of Ca2+ channels in sensory neurons with a higher potency compared to other local anesthetics like lidocaine. nih.gov This modulation of ion channels can hinder the massive electrochemical shifts that occur during events like ischemia, potentially reducing edema and excitotoxicity. oup.com

Table 2: Inhibitory Concentrations (IC50) of Ambroxol on Neuronal Sodium Channels

Channel Type IC50 (µM) Reference
Tetrodotoxin-resistant (TTX-r) Na+ channels (resting) 35 nih.gov
Tetrodotoxin-sensitive (TTX-s) Na+ channels (resting) 100 nih.gov

Attenuation of Acute Neuronal Injury

The culmination of its various molecular and cellular actions contributes to this compound's ability to attenuate acute neuronal injury. nih.gov In models of ischemic stroke and intracerebral hemorrhage, ambroxol has been shown to reduce injury volume, decrease brain edema, and improve functional outcomes. nih.govoup.com

Its neuroprotective mechanisms in acute injury are multifaceted. By suppressing ER stress and reducing the activation of pro-inflammatory microglia, ambroxol helps to preserve neuronal survival and reduce damage to white matter. nih.govnih.govresearchgate.net Furthermore, its ability to modulate ion channels and scavenge reactive oxygen species contributes to mitigating the cascade of events that lead to cell death following an acute insult. nih.govoup.com

Local Anesthetic Properties of this compound

The local anesthetic effect of this compound is a well-documented property that has led to its use in lozenges for the relief of sore throat. wikipedia.orgnih.govresearchgate.net This effect is primarily attributed to its potent blockade of neuronal voltage-gated sodium (Na+) channels. patsnap.comwikipedia.org By inhibiting these channels in peripheral nerve fibers, ambroxol prevents the transmission of pain signals. nih.gov

Clinical studies have confirmed the pain-relieving efficacy of ambroxol lozenges in acute sore throat, with a rapid onset of action. researchgate.net The mechanism is comparable to that of established local anesthetics, with research showing that ambroxol interacts with local anesthetic binding sites on Na+ channels. nih.gov This property, combined with its anti-inflammatory effects, makes it an effective topical treatment for pain and inflammation. bolczasopismo.plwikipedia.org

Antiviral and Antibacterial Properties of this compound

This compound, a well-established mucolytic agent, has demonstrated a range of antiviral and antibacterial properties beyond its primary function of facilitating mucus clearance. pneumon.orgpneumon.org These additional pharmacological effects contribute to its therapeutic potential in various respiratory infections. pneumon.orgpneumon.org Research has shown that ambroxol can interfere with viral entry into host cells, disrupt bacterial communication and biofilm formation, and enhance the efficacy of antibiotics. nih.govresearchgate.netalternative-therapies.com

Inhibition of Rhinovirus Infection

Ambroxol has been shown to inhibit rhinovirus infection, a primary cause of the common cold and exacerbations of chronic obstructive pulmonary disease (COPD). nih.gov In a study using primary cultures of human tracheal epithelial cells, ambroxol demonstrated the ability to suppress the replication of human rhinovirus type 14 (RV14). nih.govgoogle.com

The inhibitory mechanism of ambroxol against rhinovirus involves multiple actions. It has been found to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which serves as the receptor for the major group of rhinoviruses, including RV14. nih.gov By downregulating ICAM-1, ambroxol limits the attachment of the virus to host cells. Furthermore, ambroxol reduces the number of acidic endosomes, which are crucial for the release of viral RNA into the cytoplasm during infection. nih.gov This effect is thought to be mediated through the inhibition of the transcription factor nuclear factor kappa B (NF-κB) activation. nih.gov

A study on human tracheal epithelial cells showed that ambroxol at a concentration of 100 nM significantly reduced RV14 titers, viral RNA in cells, and the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8. nih.gov

Table 1: Effect of Ambroxol on Rhinovirus 14 (RV14) Infection in Human Tracheal Epithelial Cells nih.gov

ParameterControl (RV14 Infection)Ambroxol (100 nM) + RV14 Infection
RV14 TiterIncreasedReduced
RV14 RNA in cellsIncreasedReduced
IL-1β ConcentrationIncreasedReduced
IL-6 ConcentrationIncreasedReduced
IL-8 ConcentrationIncreasedReduced

Effects on Pseudomonas aeruginosa Biofilms and Quorum Sensing

Pseudomonas aeruginosa is a significant opportunistic pathogen, particularly in patients with cystic fibrosis and those with indwelling medical devices, often forming robust biofilms that are resistant to antibiotics. nih.gov Ambroxol has been found to interfere with the formation and structure of P. aeruginosa biofilms. nih.govnih.gov

Ambroxol's anti-biofilm activity is linked to its ability to disrupt quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in P. aeruginosa. researchgate.netnih.gov By interfering with QS, ambroxol can attenuate the production of virulence factors and the development of mature biofilms. nih.govrjptonline.org

Studies have demonstrated that ambroxol treatment can lead to a reduction in biofilm thickness and alter its architecture, making it more susceptible to antimicrobial agents. nih.gov For instance, in one study, the wild-type P. aeruginosa PAO1 strain produced a biofilm with a thickness of 21.64 ± 0.57 µm, which was significantly reduced by ambroxol. nih.gov The compound also showed the ability to reduce the production of alginate, a key component of the P. aeruginosa biofilm matrix. nih.gov Research indicates that ambroxol can inhibit biofilm formation by 5% to 92%. nih.gov

Table 2: Impact of Ambroxol on Pseudomonas aeruginosa PAO1 Biofilm nih.gov

ParameterWild-type PAO1Wild-type PAO1 + Ambroxol
Biofilm Thickness21.64 ± 0.57 µmReduced
Areal PorosityNot specifiedIncreased
Average Diffusion DistanceNot specifiedDecreased
Textual EntropyNot specifiedDecreased

Synergistic Effects with Antibiotics

Ambroxol has been observed to work synergistically with certain antibiotics, enhancing their efficacy against bacterial infections, including those involving biofilms. alternative-therapies.comnih.gov This synergistic relationship is partly attributed to ambroxol's mucolytic properties, which can improve antibiotic penetration into the mucus and biofilms where bacteria reside. alternative-therapies.com

By disrupting the biofilm matrix, ambroxol can expose bacteria that were previously protected, making them more vulnerable to the action of antibiotics. rjptonline.org This can lead to a more rapid clearance of infection and relief of symptoms compared to antibiotic treatment alone. efsm.online

Several studies have highlighted the synergistic effects of ambroxol with various antibiotics. For example, combining ambroxol with antibiotics like amoxicillin (B794), cefuroxime, erythromycin, and doxycycline (B596269) has been shown to increase the concentration of these antibiotics in bronchial secretions. One study demonstrated that ambroxol can reduce the minimum regrowth concentrations of antibiotics like tobramycin, amikacin, imipenem, ciprofloxacin, and cefoperazone (B1668861) against P. aeruginosa biofilms by up to 16-512 folds. rjptonline.org Another study found that ambroxol in combination with amoxicillin potassium clavulanate resulted in a higher treatment efficacy for bronchopneumonia in children compared to the antibiotic alone. nih.gov Furthermore, research has shown that ambroxol can potentiate the bactericidal effect of vancomycin (B549263) against Staphylococcus epidermidis biofilms. jurnal-pharmaconmw.com

Inhibition of SARS-CoV-2 Spike Protein Interaction with ACE2

In the context of the COVID-19 pandemic, research has explored the potential of existing drugs to inhibit the entry of SARS-CoV-2 into host cells. Ambroxol has been identified as a compound that can interfere with this process. nih.gov The entry of SARS-CoV-2 is primarily mediated by the interaction of its spike glycoprotein (B1211001) with the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

Studies have revealed that this compound can inhibit the binding between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.govbiorxiv.org This inhibitory action suggests that ambroxol could potentially hinder the virus from attaching to and entering host cells. nih.gov Molecular docking studies have further supported this by showing that ambroxol has a good affinity for the hACE2 site, suggesting it could act as a potent inhibitor. nih.gov By binding to the exopeptidase site of hACE2, ambroxol may alter the molecular interactions and lower the binding affinity between the spike protein and the receptor. nih.gov

In addition to inhibiting the spike-ACE2 interaction, ambroxol has also been reported to be a potent inhibitor of the transmembrane protease, serine 2 (TMPRSS2), another host protein crucial for the priming of the SARS-CoV-2 spike protein, which is necessary for viral entry. ujpronline.comujpronline.com

Pharmacological and Toxicological Research on Ambroxol Hydrochloride

Pharmacodynamics of Ambroxol (B1667023) Hydrochloride

Ambroxol hydrochloride is a mucoactive agent that works by altering the synthesis and properties of respiratory mucus. nih.govcarehospitals.com Its primary mechanism involves stimulating the production of pulmonary surfactant by type II pneumocytes and Clara cells. gladpharm.comdrugbank.com This surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and thereby improving its transport and clearance. carehospitals.comdrugbank.com Ambroxol also increases the secretion of serous fluid in the respiratory tract, which helps to thin the mucus and make it less viscous. gladpharm.com Furthermore, it enhances mucociliary clearance by increasing the beat frequency of cilia, the small hair-like structures that line the airways. nih.gov This combined secretolytic (thinning) and secretomotor (transport-enhancing) action facilitates expectoration and eases productive cough. researchgate.net

Dose-dependent Effects on Bronchial Secretions

Clinical studies have demonstrated that the effects of this compound on bronchial secretions are dose-dependent. In a study involving children with acute and chronic airway diseases, different formulations and dosages of ambroxol syrup were investigated. nih.gov The results indicated a clear relationship between the administered dose and the therapeutic effect on mucus properties. nih.gov

A double-blind, placebo-controlled crossover study in adults with Chronic Obstructive Pulmonary Disease (COPD) found that treatment with 48 mg/day of bromhexine (B1221334), the parent compound of ambroxol, significantly increased sputum volume and decreased sputum viscosity compared to placebo. europa.eu Another study on patients with chronic bronchitis showed that bromhexine was more effective at improving sputum characteristics than a comparator, although the difference was not statistically significant. europa.eu Long-term treatment with 75 mg sustained-release capsules of this compound in patients with COPD led to a significant reduction in exacerbations after two months. gladpharm.com These patients also experienced a statistically significant improvement in symptoms related to difficulty with expectoration, cough, and dyspnea. gladpharm.com

Toxicological Profiles and Safety Assessments of this compound

This compound is generally considered to have a favorable safety profile and is well-tolerated in both adult and pediatric populations. nih.govresearchgate.net Most adverse events reported in clinical trials are mild and transient. researchgate.netdrugs.com

Reported Adverse Events in Clinical Trials

Clinical trials have reported a range of adverse events associated with this compound, although the incidence is generally low. The most commonly reported side effects are gastrointestinal in nature. patsnap.comcarehospitals.com

A randomized, double-blind, placebo-controlled multicenter clinical trial involving 240 patients with lower respiratory tract infectious diseases provides insight into the safety profile of inhaled this compound. springermedizin.denih.gov

Adverse Events in a Randomized Controlled Trial

Event TypeAmbroxol Group (N=120)Placebo Group (N=120)
Adverse Events13 (10.8%)8 (6.7%)
Serious Adverse Events1 (0.8%)0 (0.0%)
Adverse Reactions5 (4.2%)4 (3.3%)

Data from a study on inhaled ambroxol in patients with lower respiratory tract infectious diseases. The serious adverse event in the ambroxol group (acute myocardial infarction) was not attributed to the study drug by the researchers. springermedizin.denih.gov

In a larger post-marketing surveillance study of 1,201 patients receiving inhalable this compound, 16.3% of patients experienced adverse events of any grade. nih.gov The majority of these were mild (15.1%), with a smaller percentage being moderate (1.7%) or serious (0.3%). nih.gov None of the serious adverse events were considered to be related to the treatment. nih.gov The most frequently reported adverse events in this study were respiratory symptoms and signs (1.5%), nausea and vomiting (0.8%), and digestive tract symptoms and signs (0.7%). nih.gov

Commonly reported adverse events across various studies include:

Gastrointestinal: Nausea, vomiting, diarrhea, abdominal pain, heartburn, and dyspepsia. europa.eupatsnap.comcarehospitals.comyashodahospitals.com

Neurological: Changes in taste (dysgeusia) and numbness in the mouth and throat. patsnap.comapollopharmacy.inisrctn.com Headaches and dizziness have also been reported, though less frequently. patsnap.com

Dermatological: Skin rash and urticaria (hives). europa.eurad-ar.or.jp

Other: Dry mouth or throat. carehospitals.comyashodahospitals.com

Hypersensitivity Reactions and Severe Cutaneous Adverse Reactions (SCARs)

Although rare, this compound has been associated with hypersensitivity reactions. patsnap.comdrugoffice.gov.hk These can range from skin rashes and itching to more severe anaphylactic reactions, including anaphylactic shock, angioedema (swelling of the face, lips, tongue, or throat), and difficulty breathing. europa.eupatsnap.comdrugoffice.gov.hkeuropa.eusfda.gov.sa The frequency of these severe allergic reactions is unknown, but they are considered to be a small risk. europa.euhalmed.hr

There have also been reports of Severe Cutaneous Adverse Reactions (SCARs) in patients taking ambroxol. europa.euhalmed.hr SCARs are a group of rare but life-threatening skin conditions that include:

Stevens-Johnson syndrome (SJS) carehospitals.comeuropa.eu

Toxic Epidermal Necrolysis (TEN) carehospitals.comeuropa.eu

Erythema multiforme europa.eu

Acute Generalised Exanthematous Pustulosis (AGEP) europa.eu

The European Medicines Agency's Pharmacovigilance Risk Assessment Committee (PRAC) has reviewed the data and confirmed a small risk of SCARs associated with ambroxol. europa.euhalmed.hrdrugoffice.gov.hkeuropa.eu As a result, product information for ambroxol-containing medicines has been updated to include these potential side effects. europa.eueuropa.eu Patients are advised to stop treatment immediately and seek medical attention if they develop a progressive skin rash. europa.euhalmed.hr

A search of the EudraVigilance database identified 210 case reports of SCARs potentially linked to ambroxol. europa.eu Another search by the marketing authorization holder found 131 cases of SCARs, with Stevens-Johnson syndrome being the most reported event. europa.eu

Laboratory Parameters and Vital Signs Monitoring

Clinical trials have generally not shown clinically significant changes in laboratory parameters or vital signs with this compound treatment.

In a review of controlled clinical studies in children, no adverse changes in laboratory findings were observed following ambroxol treatment. nih.gov Similarly, a randomized controlled trial of inhaled ambroxol in adults found no clinically meaningful differences in vital signs, physical examination, routine blood tests, routine urine tests, hepatic function, renal function, or electrocardiograms between the ambroxol and placebo groups. frontiersin.org

However, a meta-analysis of studies on ambroxol for secretory otitis media noted reports of elevated transaminases and blood glucose, though there was no significant difference compared to the control group. amegroups.org A study on the protective effect of ambroxol against acetaminophen-induced toxicity in rats found that ambroxol mitigated the increase in liver enzymes caused by acetaminophen. researchgate.net In a clinical trial for Parkinson's disease, safety monitoring includes vital signs, weight, and clinical laboratory measures. isrctn.comclinicaltrials.gov Caution is advised for patients with impaired renal or hepatic function. carehospitals.comapollopharmacy.inclinicaltrials.govmedicinesauthority.gov.mt

Therapeutic Research Applications of Ambroxol Hydrochloride

Respiratory System Disorders

Chronic Obstructive Pulmonary Disease (COPD)

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. Research has explored the role of ambroxol (B1667023) hydrochloride in managing both acute exacerbations and chronic symptoms of this condition.

Acute exacerbations of COPD are significant events that contribute to disease progression and increased mortality. Studies have investigated the efficacy of ambroxol hydrochloride in both preventing and treating these episodes.

In the context of treating acute exacerbations, this compound has been studied as an adjunct therapy. A meta-analysis of randomized controlled trials suggested that mucolytics, including ambroxol, may reduce the future risk of exacerbations. ersnet.org Another study observed the efficacy of this compound in the treatment of acute exacerbations of COPD, finding a significantly higher total effective rate in the group receiving ambroxol (95.24%) compared to the control group (78.57%). bvsalud.org This study also reported a shorter disappearance time for clinical symptoms such as cough, wheezing, and sputum production in the ambroxol group. bvsalud.org Research on high-dose this compound has suggested it can shorten hospital stays for patients with AECOPD. kmmu.edu.cn

Table 1: Efficacy of Ambroxol in Preventing COPD Exacerbations (6-Month Study)

Metric Ambroxol Group Placebo Group
Patients without exacerbations (at 2 months) 67.2% 50.4%
Patients without exacerbations (at 6 months) 45.5% 14.4%
Mean exacerbation rate per patient 1.1 2.0
Days requiring antibiotic therapy 371 781

Data sourced from a 6-month, double-blind multicenter trial. karger.com

This compound's primary role as a mucolytic agent is to improve mucus clearance and alleviate associated respiratory symptoms. patsnap.compneumon.orgonusrobotichospitals.com Clinical trials have demonstrated its effectiveness in this regard for patients with COPD.

A study investigating the effects of adjuvant therapy with this compound in elderly COPD patients found that it can effectively relieve clinical symptoms and improve pulmonary function. nih.govnih.gov The group receiving ambroxol showed significantly lower clinical symptom scores after therapy compared to the control group. nih.gov Furthermore, significant improvements in pulmonary function, including Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), were observed in patients treated with ambroxol. nih.govmuhn.edu.cn One study reported elevations in FEV1 (22.64%), FVC (31.64%), and the FEV1/FVC ratio (9.79%) in the group receiving ambroxol combined with antibiotics compared to the control group. nih.govalternative-therapies.com

Table 2: Improvement in Pulmonary Function with Ambroxol in COPD

Pulmonary Function Indicator Improvement with Ambroxol Adjuvant Therapy
Forced Expiratory Volume in 1 second (FEV1) 22.64% increase
Forced Vital Capacity (FVC) 31.64% increase
FEV1/FVC Ratio 9.79% increase

Data from a randomized controlled trial comparing ambroxol with antibiotics to antibiotics alone. nih.gov

Prevention and Treatment of Acute Exacerbations

Bronchitis (Acute and Chronic)

This compound is widely utilized in the management of both acute and chronic bronchitis. drugs.comonusrobotichospitals.comnih.govijbcp.com Its efficacy in these conditions is attributed to its ability to improve mucus clearance and reduce airway inflammation.

In cases of acute bronchitis, often caused by viral infections, treatment with ambroxol has been shown to decrease the intensity and duration of cough. ijbcp.com A prospective, observational study found that a higher percentage of patients treated with ambroxol reported a less intense cough compared to those who did not receive the medication. ijbcp.com Another study comparing ambroxol to N-acetylcysteine (NAC) in children with acute respiratory diseases, including bronchitis, found that both treatments improved bronchial signs and symptoms, but the improvements occurred more rapidly in the ambroxol group. nih.gov

For chronic bronchitis, long-term treatment with ambroxol has demonstrated benefits in reducing the frequency of exacerbations and improving symptoms. karger.compneumon.org A randomized controlled trial evaluating the combination of this compound with antibiotics for chronic bronchitis reported a reduction in the time to symptom disappearance by 3.3 days and a 9% higher total effective rate compared to antibiotics alone. nih.govalternative-therapies.com However, it is worth noting that not all studies have found a significant advantage of ambroxol over placebo in chronic bronchitis. nih.gov

Table 3: Clinical Efficacy of Ambroxol in Chronic Bronchitis

Outcome Ambroxol + Antibiotics Group Antibiotics Alone Group
Reduction in Symptom Disappearance Time 3.3 days shorter -
Total Effective Rate 9% higher -

Findings from a randomized controlled trial in patients with chronic bronchitis. nih.gov

Bronchopneumonia and Severe Pneumonia

The use of this compound has been investigated as an adjunctive therapy in more severe respiratory infections like bronchopneumonia and severe pneumonia. clinicaltrials.gov Its anti-inflammatory and surfactant-stimulating properties are thought to be particularly beneficial in these conditions. clinicaltrials.gov

A meta-analysis and systematic review of randomized controlled trials concluded that high-dose this compound combined with fiberoptic bronchoscopy is beneficial for improving blood gas indicators and reducing mortality in elderly patients with severe pneumonia. nih.gov The analysis showed significantly higher blood oxygen partial pressure, blood oxygen saturation, and oxygenation index in the group receiving ambroxol. nih.gov Furthermore, the incidence of multiple organ failure and 28-day mortality were significantly lower in the experimental group. nih.gov

In pediatric patients with bronchopneumonia, studies have compared the efficacy of this compound with other mucolytics like N-acetylcysteine. One study found that N-acetylcysteine led to a quicker relief of symptoms compared to ambroxol. nih.govnih.gov However, other research in children with acute bronchitis and bronchopneumonia showed that ambroxol led to more rapid improvements in dyspnea compared to sobrerol. nih.gov A systematic review of nebulized budesonide (B1683875) combined with this compound for pediatric pneumonia indicated significant improvements in clinical symptoms and a reduction in hospitalization time. medicaljournalinternational.org

Table 4: Outcomes of Ambroxol Adjuvant Therapy in Severe Pneumonia

Outcome Ambroxol + Fiberoptic Bronchoscopy Group vs. Fiberoptic Bronchoscopy Alone
Blood Oxygen Partial Pressure Significantly higher
Blood Oxygen Saturation Significantly higher
Oxygenation Index Significantly higher
Incidence of Multiple Organ Failure Significantly lower
28-Day Mortality Significantly lower

Results from a meta-analysis of randomized controlled trials in elderly patients. nih.gov

Cystic Fibrosis

Cystic Fibrosis (CF) is a genetic disorder characterized by the production of abnormally thick and sticky mucus, leading to chronic respiratory infections and progressive lung damage. onusrobotichospitals.com The mucolytic properties of this compound have made it a candidate for investigation in the management of CF.

Research has shown that ambroxol can have a therapeutic effect in CF patients. A double-blind, placebo-controlled trial comparing oral ambroxol and N-acetylcysteine with a placebo in CF patients with mild to moderate pulmonary disease found a significant impairment in the placebo group in terms of trapped air and FEV1 when compared to the active treatment groups, suggesting a therapeutic benefit of ambroxol. nih.gov

Another single-blind, randomized study compared the effectiveness of carbocysteine (B602091) lysine (B10760008) salt monohydrate with this compound in 26 CF patients. nih.gov Both treatment groups showed a significant decrease in expectorate viscosity and elasticity. nih.gov While both groups experienced improvements in some respiratory parameters, the study concluded that carbocysteine lysine salt was at least as effective as ambroxol in improving respiratory function in these patients. nih.govcfdb.eu Further research has explored the effect of ambroxol on chloride transport and the cystic fibrosis transmembrane conductance regulator (CFTR) protein, finding that ambroxol can increase Cl- efflux from CF cells, which may help to hydrate (B1144303) the mucus. researchgate.net

Secretory Otitis Media

Neurodegenerative Diseases

Recent research has pivoted to explore the potential of this compound in treating neurodegenerative diseases, driven by its ability to act as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase). researchgate.netnih.govcureparkinsons.org.uk

Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease (PD) and are associated with a higher risk of dementia. researchgate.netcureparkinsons.org.uk Reduced GCase activity is believed to contribute to the accumulation of α-synuclein, a protein that forms toxic clumps known as Lewy bodies in the brains of individuals with PD. researchgate.netparkinson.org

Research has shown that ambroxol can cross the blood-brain barrier and increase the levels and activity of GCase in the brain. researchgate.netcureparkinsons.org.uknih.gov This action is thought to enhance the clearance of α-synuclein and protect against neuronal damage. researchgate.netmdpi.com

Several clinical trials are investigating the efficacy of ambroxol in PD and Parkinson's disease dementia (PDD).

ASPro-PD Trial : A large-scale, phase 3 clinical trial in the UK is evaluating whether ambroxol can slow the progression of PD in 330 participants over two years. clinicaltrials.govcureparkinsons.org.ukcenterwatch.com The study will measure changes in motor and non-motor symptoms. clinicaltrials.govisrctn.com

PDD Clinical Trial : A 52-week, phase 2, double-blind, placebo-controlled trial involving 55 patients with PDD investigated the safety and efficacy of ambroxol. researchgate.netwesternu.canih.gov While the study found that ambroxol was safe and well-tolerated, it did not confirm a significant effect on cognition. researchgate.netnih.gov However, it did show that psychiatric symptoms remained stable in the ambroxol group compared to a worsening in the placebo group. westernu.caindependent.co.uk Additionally, a marker of brain cell damage remained stable in the ambroxol group. westernu.ca

Open-Label Study : An earlier open-label trial with 17 PD patients, both with and without GBA1 mutations, demonstrated that ambroxol was safe, crossed the blood-brain barrier, and increased GCase levels in the cerebrospinal fluid. cureparkinsons.org.ukparkinson.org

These studies provide a strong rationale for the continued investigation of ambroxol as a potential disease-modifying therapy for Parkinson's disease and related dementias. cureparkinsons.org.uknih.gov

Data Tables

Table 1: this compound in Secretory Otitis Media (Meta-Analysis Findings)

OutcomeResult95% Confidence IntervalP-value
Therapeutic Efficacy (Odds Ratio)4.953.27, 7.50<0.00001
Tympanic Pressure Reduction (Mean Difference)-19.04-22.72, -15.36<0.00001
Pure Tone Threshold Increase (Mean Difference)6.375.36, 7.37<0.00001

Source: nih.govnih.govresearchgate.net

Table 2: Ambroxol for Prevention of Neonatal RDS (Meta-Analysis Findings)

ComparisonOutcomeRisk Ratio (RR)95% Confidence Interval
Ambroxol vs. PlaceboNeonatal RDS0.380.24, 0.59
Ambroxol vs. CorticosteroidsNeonatal RDS0.490.31, 0.78
Ambroxol vs. CorticosteroidsNeonatal Infection0.360.18, 0.73

Source: nih.gov

Reduction of Alpha-Synuclein (B15492655) Accumulation

Lewy Body Dementia (LBD)

Lewy Body Dementia (LBD), which includes Dementia with Lewy Bodies (DLB) and Parkinson's Disease Dementia (PDD), is another neurodegenerative disorder characterized by the accumulation of alpha-synuclein in the form of Lewy bodies. nih.gov Given the shared pathology with Parkinson's disease, Ambroxol is being investigated as a potential treatment for LBD. nih.govmedpath.com Mutations in the GBA1 gene are also a significant risk factor for LBD. medpath.com Research aims to determine if Ambroxol's ability to enhance GCase activity and reduce alpha-synuclein can translate into clinical benefits for individuals with LBD. nih.govmedpath.com Several clinical trials are currently underway to assess the safety, tolerability, and efficacy of Ambroxol in patients with LBD. nih.govmedpath.com These trials will also investigate the drug's effects on cognitive, functional, and neuropsychiatric symptoms. clinicaltrials.gov

Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal function, often due to deficient enzyme activity. mdpi.com This leads to the accumulation of undigested or partially digested macromolecules, resulting in cellular and tissue damage. Ambroxol's role as a pharmacological chaperone has prompted research into its use for several LSDs. mdpi.com

Gaucher disease is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase) and the accumulation of glucocerebroside. gaucherdiseasenews.comfrontiersin.org The disease is classified into three types, with types 2 and 3 involving neurological symptoms. gaucherdiseasenews.com Ambroxol is being investigated as a potential therapy for all types of Gaucher disease. gaucherdiseasenews.comclinicaltrials.gov As a chaperone, it has been shown to increase GCase activity in cells from Gaucher patients. clinicaltrials.govnih.gov A key advantage of Ambroxol is its ability to cross the blood-brain barrier, making it a promising candidate for treating the neurological manifestations of Gaucher disease types 2 and 3, which are not effectively addressed by current enzyme replacement therapies. gaucherdisease.orggaucherdiseasenews.com Clinical studies have shown that Ambroxol can increase GCase activity and may lead to improvements in both systemic and neurological symptoms. gaucherdiseasenews.com

Table 1: Summary of Selected Clinical Research on Ambroxol in Gaucher Disease

Study FocusPatient PopulationKey Findings
Ambroxol as a pharmacological chaperoneSymptomatic, type 1 GD patients not on ERTOne patient showed a robust response in hemoglobin, platelets, and liver/spleen volume. clinicaltrials.gov
High-dose Ambroxol with ERTPatients with neuronopathic GDGood safety and tolerability with clinical and laboratory signs of activity. clinicaltrials.gov
Off-label Ambroxol treatment38 patients with Gaucher's diseasePreliminary evidence of stable or improved neurological status, increased physical activity, and reduced fatigue. nih.gov

Mucopolysaccharidoses are a group of lysosomal storage disorders caused by deficiencies in enzymes required for the breakdown of glycosaminoglycans (GAGs). iastate.edu Sanfilippo syndrome, or MPS III, has several subtypes, including IIIB and IIIC, which are characterized by severe neurodegeneration. google.com Research has explored the potential of Ambroxol to treat MPS III. In vitro studies using cells from patients with MPS IIIB have shown that Ambroxol can increase the activity of the deficient enzyme, N-acetyl-alpha-glucosaminidase (NAGLU). google.com Furthermore, Ambroxol has been observed to activate the fusion of autophagic vesicles with lysosomes in cells from MPS IIIB and IIIC patients, a process that is crucial for cellular waste clearance. google.com A clinical trial is planned to evaluate the safety and efficacy of high-dose Ambroxol in adults with MPS III (types A, B, C, and D). curesanfilippofoundation.orgcuresanfilippofoundation.orgdrugbank.com

Gaucher Disease (Types 1, 2, 3)

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.gov Recent research has implicated dysregulation of sphingolipid metabolism in the pathology of ALS. nih.govnih.gov Studies in a mouse model of familial ALS (SOD1G86R) found that the activity of the non-lysosomal glucocerebrosidase GBA2 was markedly increased in the spinal cord. nih.govnih.gov this compound, acting as an inhibitor of GBA2, was investigated for its therapeutic potential. nih.govnih.gov When administered to these mice, Ambroxol delayed disease onset, protected neuromuscular junctions, and extended survival. nih.govnih.gov These promising preclinical findings have led to the initiation of clinical trials to assess the efficacy of high-dose Ambroxol in treating ALS patients. clinicaltrials.govals.net

Alzheimer's Disease

The exploration of this compound as a potential therapeutic agent for Alzheimer's disease (AD) is a growing area of interest. Research suggests that its neuroprotective effects are multifaceted, targeting key pathological processes of the disease. frontiersin.org Ambroxol is known to possess potent anti-inflammatory and antioxidant properties. frontiersin.org

One of the core mechanisms under investigation is its ability to modulate oxidative stress and neuroinflammation, both of which are central to AD progression. frontiersin.org Studies have shown that Ambroxol can attenuate scopolamine-induced Alzheimer's-like pathology in animal models. frontiersin.org This is achieved by mitigating oxidative neurodegeneration, a dominant factor in the cognitive decline and memory impairment characteristic of AD. frontiersin.org Specifically, Ambroxol treatment has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation (LPO), while simultaneously restoring the levels of crucial antioxidant proteins like nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1). frontiersin.org

Furthermore, Ambroxol has demonstrated the ability to suppress reactive gliosis by downregulating the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1). frontiersin.org It also reduces key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and phosphorylated nuclear factor-κB (p-p65). frontiersin.org By promoting synaptic integrity through the upregulation of synaptosomal-associated protein 23 (SNAP-23) and postsynaptic density protein 95 (PSD-95), Ambroxol may help ameliorate impairments in spatial learning and memory. frontiersin.org The underlying molecular mechanisms appear to involve the modulation of the c-Jun N-terminal kinase (JNK) pathway, as well as the Akt/glycogen synthase kinase-3 beta (GSK-3β) signaling pathways. frontiersin.org

Ischemic Stroke

In the context of ischemic stroke, this compound has shown promise as a neuroprotective agent in preclinical studies. nih.govresearchgate.net Research in rat models of ischemic stroke has demonstrated that ambroxol treatment can lead to reduced stroke volumes, decreased cytotoxic edema, and less white matter degeneration. nih.gov These structural improvements are accompanied by better behavioral outcomes. nih.gov

The proposed mechanisms for these benefits are linked to the recovery of energy metabolism, cellular homeostasis, membrane repair, and redox balance. nih.govresearchgate.net Metabolomic analysis of brain tissue from ambroxol-treated animals has identified shifts in various metabolites that may contribute to minimizing post-ischemic damage. nih.govresearchgate.net One study found that ambroxol administration for one week following stroke onset reduced the severity of the ischemic stroke and improved functional outcomes in the subacute phase, with reduced necrosis observed in the chronic phase. nih.govresearchgate.net

A key area of investigation is Ambroxol's ability to upregulate the expression of glucocerebrosidase (GCase). nih.govfrontiersin.org This upregulation is thought to activate the Wnt/β-catenin signaling pathway, which in turn promotes the differentiation of neural stem cells (NSCs) into neurons while inhibiting their differentiation into astrocytes in the penumbra region of the stroke. nih.govfrontiersin.orgresearchgate.net By influencing NSC differentiation, Ambroxol may contribute to neural repair and functional recovery after an ischemic event. nih.govfrontiersin.org

General Neuroprotection and Cognitive Dysfunction

Beyond its specific applications in Alzheimer's disease and ischemic stroke, this compound is being investigated for its broader neuroprotective effects and its potential to mitigate cognitive dysfunction. frontiersin.orgnih.govresearchgate.net Its ability to cross the blood-brain barrier is a crucial property that enables its action within the central nervous system. researchgate.netmdpi.com

Preclinical studies have highlighted Ambroxol's anti-inflammatory and antioxidant characteristics as key to its neuroprotective capabilities. frontiersin.orgnih.govresearchgate.net It has been shown to inhibit the activation of microglia, the primary immune cells of the brain, and consequently decrease the production of pro-inflammatory cytokines. frontiersin.orgnih.govresearchgate.net In mouse models, ambroxol treatment has been effective against lipopolysaccharide (LPS)-induced neuroinflammation, oxidative stress, and cognitive dysfunction. frontiersin.orgnih.govresearchgate.net

The mechanisms underlying these effects include the regulation of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) pathway, which is involved in the inflammatory response. frontiersin.orgnih.gov Ambroxol has also been shown to modulate oxidative stress by regulating the Nrf2/HO-1 pathway. frontiersin.orgnih.gov Furthermore, it can improve synaptic integrity by upregulating synaptic biomarkers, which is essential for learning and memory. frontiersin.orgnih.gov These findings suggest that Ambroxol could be a promising candidate for treating a variety of neurological disorders characterized by neuroinflammation and oxidative stress. frontiersin.orgnih.gov

Other Therapeutic Areas Under Investigation

Gastrointestinal Protective Effects (e.g., against indomethacin-induced lesions)

While primarily known for its respiratory applications, research has explored the gastroprotective potential of this compound, particularly in the context of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injury. NSAIDs like indomethacin (B1671933) are known to cause gastrointestinal damage, including erosions and ulcers. nih.gov

Studies in animal models have investigated the effects of various agents on indomethacin-induced gastric ulceration. nsps.org.ngresearchgate.net While direct comparative studies with Ambroxol are limited in this specific context, the research into protective mechanisms against NSAID-induced damage provides a framework for understanding how a compound with antioxidant and anti-inflammatory properties might be beneficial. For instance, the reduction of gastric acidity, preservation of the mucosal barrier, and modulation of inflammatory markers are key targets for gastroprotective agents. nsps.org.ngresearchgate.net

The protective effects of certain compounds against indomethacin-induced lesions are often attributed to their ability to counteract oxidative stress and inflammation. nsps.org.ng For example, some treatments have been shown to reverse the necrosis of the tunic mucosal and induce the proliferation of the gastric mucosal gland in rats with indomethacin-induced ulcers. nsps.org.ng They can also increase levels of total protein, catalase, and nitrite, while reducing ulcer scores, gastric acidity, malondialdehyde (MDA), and TNF-alpha levels. nsps.org.ng

ParameterEffect of IndomethacinPotential Protective Effect
Gastric AcidityIncreasedDecreased
Ulcer ScoreIncreasedDecreased
Oxidative Stress (MDA)IncreasedDecreased
Inflammatory Markers (TNF-alpha)IncreasedDecreased
Antioxidant Enzymes (Catalase)DecreasedIncreased
Gastric Mucosal IntegrityDamagedProtected/Restored

Potential in Biofilm-Dependent Airway Disease

Biofilms, which are communities of microorganisms encased in a self-produced matrix, are a significant factor in the development and persistence of various airway infections. nih.gov They are notoriously resistant to conventional antibiotic therapies. zaslavsky.com.ua Recent research has uncovered the anti-biofilm properties of this compound, suggesting a potential role in managing biofilm-dependent airway diseases such as those seen in cystic fibrosis, chronic obstructive pulmonary disease (COPD), and ventilator-associated pneumonia. nih.govzaslavsky.com.ua

In vitro studies have demonstrated that Ambroxol can inhibit the formation of biofilms by various clinically relevant bacteria, including Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. nih.govresearchgate.net Furthermore, it has been shown to reduce the biomass of pre-formed biofilms and decrease the number of viable bacteria within them. nih.govresearchgate.net The mechanisms behind these effects are thought to involve the killing of planktonic cells and interference with bacterial quorum sensing, a cell-to-cell communication system that coordinates biofilm formation. zaslavsky.com.uanih.govresearchgate.net

Ambroxol's anti-biofilm activity, combined with its known anti-inflammatory and mucociliary clearance-enhancing properties, makes it a compelling candidate for further investigation in the treatment of chronic and recurrent airway infections where biofilms play a crucial role. nih.gov However, more extensive clinical studies are needed to validate these promising preclinical findings. nih.govresearchgate.net

Acute Respiratory Infections

This compound has long been a staple in the management of acute respiratory infections, primarily due to its mucolytic effects that facilitate the clearance of excess mucus. nih.govresearchgate.net It works by breaking down acid mucopolysaccharide fibers in the sputum, making it thinner and less viscous, and thus easier to expectorate. drugs.com This action helps to alleviate cough and congestion associated with conditions like tracheobronchitis and bronchitis. drugs.com

Clinical studies have evaluated the efficacy of various formulations of Ambroxol in treating acute respiratory infections. One multicenter, randomized controlled study compared an this compound oral spray to an oral solution in children with acute respiratory tract diseases. nih.govresearchgate.net The results indicated that the spray was associated with a significantly greater improvement in cough symptom scores and cough severity scores compared to the oral solution. nih.govresearchgate.net

Another randomized, double-blind, placebo-controlled trial investigated the efficacy of inhaled this compound solution in patients with lower respiratory tract infectious diseases. springermedizin.de This study found that the Ambroxol group had lower sputum trait scores and greater improvements in expectoration difficulty and cough scores compared to the placebo group. springermedizin.de These findings support the use of Ambroxol in various forms to manage the symptoms of acute respiratory infections. nih.govresearchgate.netspringermedizin.de

Study PopulationAmbroxol FormulationKey Findings
Children with acute respiratory tract diseasesOral Spray vs. Oral SolutionSpray showed significantly greater improvement in cough symptoms and severity. nih.govresearchgate.net
Adults with lower respiratory tract infectious diseasesInhaled Solution vs. PlaceboAmbroxol group had lower sputum trait scores and improved expectoration and cough. springermedizin.de

COVID-19 Treatment

This compound has been investigated as a potential therapeutic agent for COVID-19 due to its multiple pharmacological actions that could interfere with SARS-CoV-2 infection and pathophysiology. nih.govbiorxiv.org Research has focused on its ability to inhibit viral entry into host cells, modulate the inflammatory response, and other antiviral mechanisms. nih.govdrugbank.com The drug repurposing strategy is seen as a rapid approach to finding treatments, as it involves drugs that are already approved and have established safety profiles. ujpronline.comujpronline.com

Preclinical and In Vitro Research

Initial research into this compound for COVID-19 centered on its potential to block the mechanisms SARS-CoV-2 uses to enter human cells. One of the primary targets identified is the Type II Transmembrane Serine Protease (TMPRSS2), an enzyme crucial for the cleavage and activation of the viral spike (S) protein, which facilitates virus-cell membrane fusion. ujpronline.comujpronline.com In vitro studies have shown that ambroxol is a potent and selective inhibitor of TMPRSS2. ujpronline.comujpronline.com One report indicated an IC50 (half-maximal inhibitory concentration) of 0.75 μM for ambroxol against TMPRSS2. ujpronline.comujpronline.com

Further research has demonstrated that ambroxol and its parent compound, bromhexine (B1221334) hydrochloride, can effectively modulate the key interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. biorxiv.org This interaction is the initial step for viral attachment to the host cell. ujpronline.com In vitro assays confirmed that ambroxol inhibits this binding and also reduces the cytopathic effect (CPE) induced by SARS-CoV-2 infection in Vero E6 cells at micromolar concentrations. biorxiv.orgbiorxiv.org

Beyond targeting TMPRSS2 and ACE2 binding, studies have explored other potential mechanisms. In silico and in vitro screenings suggest that ambroxol may also impede SARS-CoV-2 cell entry by binding to neuropilin-1 (NRP-1), a host factor that enhances the virus's infectivity. nih.govresearchgate.net Other proposed antiviral actions include the inhibition of acid sphingomyelinase, which would prevent viral entry into epithelial cells, and leveraging its lysosomotropic properties to accumulate in late endosomes and lysosomes, potentially interfering with viral replication. drugbank.comxfcrb2020.com The table below summarizes key preclinical findings.

Table 1: Selected Preclinical Research on this compound for COVID-19

Proposed Mechanism of ActionStudy Model/TypeKey FindingsReference
Inhibition of TMPRSS2In vitroAmbroxol is a potent and selective inhibitor of TMPRSS2 with a reported IC50 of 0.75 μM. ujpronline.comujpronline.com
Inhibition of Spike-ACE2 InteractionIn vitro assayThis compound significantly inhibited the binding of the SARS-CoV-2 Spike RBD to the recombinant human ACE2 receptor. biorxiv.org
Inhibition of Viral Cytopathic Effect (CPE)Vero E6 cellsInhibited SARS-CoV-2 infection-induced CPE at micromolar concentrations. biorxiv.org
Binding to Neuropilin-1 (NRP-1)In vitro and in silico screeningAmbroxol may impede cell entry of SARS-CoV-2 by binding to NRP-1. The EC50 was 135.6 μM in 293T cells and 163.7 μM in A549 cells. nih.gov
Inhibition of Acid SphingomyelinaseIn vitro (Epithelial cells)Inhibition of acid sphingomyelinase by ambroxol prevents SARS-CoV-2 entry into epithelial cells. xfcrb2020.com
Anti-inflammatory EffectsIn silico and bioinformatics analysisAmbroxol may interfere with the cytokine cascade by interacting with multiple inflammatory factors and signaling pathways, especially the NF-κB pathway. nih.govresearchgate.net

Clinical Research Findings

The potential of this compound has also been assessed in clinical settings. A study involving 68 hospitalized COVID-19 patients divided them into a control group receiving standard treatment and an observation group receiving additional this compound. xfcrb2020.com The results showed that the total effective rate in the observation group was significantly higher (85.3%) compared to the control group (70.6%). xfcrb2020.com Furthermore, patients treated with ambroxol showed a significant reduction in serum levels of inflammatory markers like procalcitonin (B1506340) (PCT) and C-reactive protein (CRP) after treatment. xfcrb2020.com

However, a larger multicenter retrospective cohort study conducted in Wuhan, China, involving 3,111 patients with confirmed SARS-CoV-2 infection, yielded different results. nih.govresearchgate.net In this study, 924 patients received ambroxol during their hospitalization. nih.gov After using propensity score matching (PSM) to balance the cohorts and adjusting for confounding factors, the analysis found that treatment with ambroxol was not significantly associated with a difference in the primary outcome of in-hospital mortality. nih.govresearchgate.net The adjusted odds ratio for in-hospital mortality was 1.03 (95% CI, 0.54–1.97). nih.gov The study concluded that while ambroxol might be used as an adjuvant therapy to improve respiratory symptoms due to its mucolytic and anti-inflammatory properties, its use was not associated with a significant impact on survival in hospitalized patients. nih.gov The table below provides a summary of these clinical studies.

Table 2: Summary of Clinical Research on this compound in COVID-19 Patients

Study Type / SizePatient GroupKey OutcomesReference
Observational Study / 68 PatientsHospitalized COVID-19 patients. Control group (n=34) vs. Ambroxol group (n=34).The ambroxol group had a significantly higher total effective rate (85.3% vs. 70.6%). Ambroxol treatment was associated with a significant decrease in serum PCT and CRP levels. xfcrb2020.com
Multicenter Retrospective Cohort Study / 3,111 PatientsHospitalized patients with confirmed SARS-CoV-2 infection. Ambroxol group (n=924) vs. Non-ambroxol group.No significant association was found between ambroxol use and in-hospital mortality after propensity score matching and adjustment for confounders (Adjusted OR: 1.03). nih.govresearchgate.net

Advanced Research Methodologies and Models in Ambroxol Hydrochloride Studies

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular effects of ambroxol (B1667023) hydrochloride in a controlled environment. These studies provide foundational knowledge that guides further preclinical and clinical research.

Cell Culture Studies

Cell culture systems offer a versatile platform to study the direct effects of ambroxol hydrochloride on specific cell types relevant to various diseases.

Human Airway Calu-3 Epithelia: While specific studies on Calu-3 cells were not prevalent in the provided search results, the known function of ambroxol as a mucolytic agent suggests its effects on airway epithelial cells are a key area of investigation. zywiebio.comnih.gov Ambroxol is known to stimulate the synthesis and secretion of surfactant in type 2 alveolar epithelium. karger.com

HT-22 Hippocampal Neuronal Cells: Studies utilizing the HT-22 hippocampal neuronal cell line have been instrumental in exploring the neuroprotective potential of ambroxol. mdpi.comnih.govbohrium.com Research has shown that in a cellular model of Dementia with Lewy Bodies (DLB), ambroxol treatment significantly improved cell viability and reduced apoptosis in HT-22 cells exposed to α-synuclein (αSyn) and amyloid β (Aβ). mdpi.comnih.govbohrium.com Furthermore, ambroxol was found to restore glucocerebrosidase (GCase) activity, promote autophagy, and decrease oxidative stress, which in turn mitigated the aggregation and phosphorylation of αSyn. mdpi.comnih.gov These findings highlight ambroxol's potential to alleviate neurodegeneration by enhancing the clearance of toxic protein aggregates. mdpi.combohrium.com

Peripheral Blood Mononuclear Cells (PBMCs) and Macrophages: PBMCs and macrophages have been used to investigate the immunomodulatory and enzymatic effects of ambroxol. In the context of Gaucher disease (GD) and Parkinson's disease (PD) with GBA mutations, ambroxol has been shown to increase GCase activity in patient-derived macrophages. mdsabstracts.org Studies on PBMCs from patients with Sanfilippo Syndrome type B and C demonstrated that ambroxol could increase N-acetyl-alpha-glucosaminidase (NAGLU) enzyme activity and reduce heparan sulfate (B86663) levels. google.com Additionally, research has indicated that ambroxol can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1, and IL-2 from human PBMCs and macrophages. daignet.denih.gov Specifically, one study showed a dose-dependent reduction in the release of tumor necrosis factor alpha, interleukin-2, and interferon gamma from activated bronchoalveolar lavage cells and peripheral blood mononuclear cells. nih.gov

Table 1: Summary of Key Findings from Cell Culture Studies of this compound

Cell Line/Type Condition Modeled Key Findings
HT-22 Hippocampal Neuronal Cells Dementia with Lewy Bodies (DLB) Increased cell viability, reduced apoptosis, restored GCase activity, promoted autophagy, and mitigated α-synuclein aggregation. mdpi.comnih.govbohrium.com
Peripheral Blood Mononuclear Cells (PBMCs) Sanfilippo Syndrome Type B & C Increased N-acetyl-alpha-glucosaminidase (NAGLU) enzyme activity and decreased heparan sulfate levels. google.com
Macrophages Gaucher Disease (GD) and Parkinson's Disease (PD) with GBA mutations Increased glucocerebrosidase (GCase) activity. mdsabstracts.org
PBMCs and Macrophages Inflammation Reduced release of pro-inflammatory cytokines (TNF-α, IL-1, IL-2). daignet.denih.gov

Biochemical Assays

Biochemical assays are employed to quantify the specific molecular activities of this compound, providing insights into its antioxidant and enzyme-modulating properties.

Lipid Peroxidation Assay: The antioxidant capacity of ambroxol has been demonstrated through lipid peroxidation assays. In one study, ambroxol significantly inhibited lipid peroxidation in rat liver mitochondria and gastric mucosa. nih.govresearchgate.net Specifically, ambroxol at a concentration of 10 mmol/l inhibited lipid peroxidation by 96% in rat liver mitochondria and by 74% in the gastric mucosa. nih.govresearchgate.net This suggests a direct protective effect against oxidative damage.

Hyaluronic Acid Degradation Inhibition: Ambroxol's ability to protect against radical-induced degradation of hyaluronic acid has also been assessed. Research has shown that ambroxol can reduce the degradation of hyaluronic acid, which is a marker of its antioxidant properties. nih.govresearchgate.netnih.gov In one experiment, ambroxol at a concentration of 1,000 microl/l reduced the degradation of hyaluronic acid by 93%. nih.govresearchgate.net

Molecular Biology Techniques

Techniques such as Western blot and immunofluorescence are essential for visualizing and quantifying changes in protein expression and localization within cells following treatment with this compound.

Western Blot: Western blot analysis has been widely used to confirm the effects of ambroxol on protein levels. For instance, in studies with HT-22 cells, Western blotting demonstrated that ambroxol treatment reduced the levels of apoptotic markers like cleaved caspase-3 and PARP. researchgate.net It also showed that ambroxol could increase the expression of synaptic biomarkers such as PSD-95 and SNAP-23 in the brains of LPS-treated mice. nih.govfrontiersin.orgresearchgate.net In fibroblasts from patients with Gaucher disease and Parkinson's disease, Western blotting revealed that ambroxol treatment significantly increased glucocerebrosidase protein levels. nih.gov

Immunofluorescence: Immunofluorescence techniques have provided visual evidence of ambroxol's effects at a subcellular level. In studies on HT-22 cells, high-content analysis of immunofluorescence images showed that ambroxol significantly reduced the formation of large α-synuclein aggregates. mdpi.comresearchgate.net In animal models of neuroinflammation, immunofluorescence staining for GFAP and Iba-1 indicated that ambroxol treatment decreased the activation of astrocytes and microglia in the cortex and hippocampus. nih.govresearchgate.net

In Vivo Animal Models

Animal models are indispensable for evaluating the physiological effects, efficacy, and systemic responses to this compound in a living organism, bridging the gap between in vitro findings and potential human applications.

Rodent Models (rats, mice) for Respiratory Conditions

Rodent models have been crucial in validating the therapeutic effects of this compound in various respiratory ailments.

Studies in rats and mice have demonstrated the anti-inflammatory and protective effects of ambroxol in the lungs. In a rat model of chronic obstructive pulmonary disease (COPD) induced by smoke, this compound was shown to significantly improve pulmonary microvascular remodeling and inhibit the apoptosis of lung tissue cells. ijpsonline.com Another study in F344 rats showed that ambroxol suppressed quartz-induced lung inflammation. semanticscholar.org In A/J mice with lung inflammation induced by dipotassium (B57713) titanate, ambroxol treatment led to a recovery of body weight and white blood cell counts, suggesting an anti-inflammatory effect. nih.gov Furthermore, research in rats has shown that ambroxol treatment can increase the synthesis of pulmonary surfactant. zywiebio.com

Animal Models for Neurodegenerative Diseases

The repositioning of ambroxol for neurodegenerative diseases has been heavily reliant on data from various animal models.

Rat Models of Parkinson's Disease (PD): In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, sub-chronic administration of ambroxol demonstrated neurorestorative effects. nih.gov The treatment led to the recovery of behavioral functions, restoration of tyrosine hydroxylase and dopamine (B1211576) transporter levels, increased GCase enzymatic and mitochondrial complex-I activity, and a decrease in α-synuclein pathology. nih.gov

Canine Model of Sanfilippo Syndrome Type B: A canine model of Sanfilippo Syndrome type B has been used to study the effects of ambroxol on this lysosomal storage disease. iastate.edu Preliminary data from this model indicated that oral ambroxol treatment led to a decrease in brain and spinal cord levels of LIMP2, GFAP, and Iba1 immunolabeling, suggesting a potential positive effect on the disease's neuropathology. iastate.educam.ac.uk

Table 2: Summary of Key Findings from In Vivo Animal Models of this compound

Animal Model Condition Modeled Key Findings
Rats (Sprague Dawley) Chronic Obstructive Pulmonary Disease (COPD) Improved pulmonary microvascular remodeling and inhibited lung tissue cell apoptosis. ijpsonline.com
Rats (F344) Lung Inflammation Suppressed quartz-induced lung inflammation. semanticscholar.org
Mice (A/J) Lung Inflammation Recovery of body weight and white blood cell counts. nih.gov
Rats (6-OHDA model) Parkinson's Disease (PD) Neurorestorative effects, including recovery of behavioral functions and restoration of dopaminergic markers. nih.gov
Mice (SOD1G86R) Amyotrophic Lateral Sclerosis (ALS) Delayed disease onset, protected neuromuscular junctions, and extended survival. frontiersin.orgnih.govnih.govacs.org
Canine Model Sanfilippo Syndrome Type B Decreased neuropathological markers in the brain and spinal cord. iastate.educam.ac.uk

Biofilm-Associated Infection Models

Biofilms are complex communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them notoriously resistant to antimicrobial agents. researchgate.net Research into this compound has utilized various biofilm-associated infection models to explore its potential as an anti-biofilm agent. These models are crucial for understanding how ambroxol can disrupt these resilient bacterial and fungal structures.

In vitro models are fundamental in this area of research. A common technique involves the use of microplates and glass coverslips where biofilm formation is quantified using methods like crystal violet staining. researchgate.netnih.gov Through these models, studies have demonstrated that ambroxol can inhibit the initial formation of biofilms of clinically relevant pathogens such as Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. researchgate.netnih.gov Furthermore, these models allow for the evaluation of ambroxol's effect on pre-formed biofilms, revealing its ability to reduce biofilm biomass and the viability of the embedded bacteria. researchgate.netnih.gov

Research has also explored the effect of ambroxol on specific bacterial behaviors that contribute to biofilm formation and virulence. For instance, studies on Proteus mirabilis, a common cause of complicated urinary tract infections, have shown that ambroxol can inhibit swarming and swimming motilities, which are critical for bacterial colonization and invasion. researchgate.net Similarly, in Serratia marcescens, ambroxol has been found to reduce the production of virulence factors like prodigiosin (B1679158) and proteases. researchgate.net

The impact of ambroxol on fungal biofilms, particularly those of Candida albicans, has also been investigated. In vitro studies have shown that ambroxol can inhibit the formation of C. albicans biofilms and exert fungicidal activity against cells within established biofilms. researchgate.net When combined with fluconazole (B54011), ambroxol exhibits synergistic effects against resistant C. albicans biofilms. frontiersin.org In vivo confirmation of these findings has been achieved using the Galleria mellonella (greater wax moth) infection model, which demonstrated the efficacy of the ambroxol-fluconazole combination in treating infections caused by resistant C. albicans. frontiersin.org

Animal models, such as a rat model of endotracheal tube-associated Pseudomonas aeruginosa biofilm, have provided further in vivo evidence of ambroxol's anti-biofilm capabilities. rjptonline.org These studies have shown a decrease in the viable count of bacteria within the biofilm, highlighting the potential clinical application of ambroxol in preventing or treating biofilm-related infections on medical devices. rjptonline.org

Model Type Organism(s) Key Findings Reference
In vitro Microplate/CoverslipP. mirabilis, E. coli, S. aureus, A. baumanniiInhibition of biofilm formation, reduction of pre-formed biofilm biomass and viability. researchgate.netnih.gov
In vitro Motility AssayProteus mirabilisInhibition of swarming and swimming motilities. researchgate.net
In vitro Fungal Biofilm ModelCandida albicansInhibition of biofilm formation, fungicidal activity, synergistic effect with fluconazole. researchgate.netfrontiersin.org
In vivo Galleria mellonella ModelCandida albicansSynergistic effect with fluconazole in treating infection. frontiersin.org
In vivo Rat Endotracheal Tube ModelPseudomonas aeruginosaReduction of viable bacteria in biofilm. rjptonline.org

Clinical Research Methodologies

The clinical development and evaluation of this compound are underpinned by a variety of rigorous research methodologies designed to assess its efficacy and safety in human populations. These methodologies range from highly controlled trials to analyses of real-world data, each contributing a unique perspective on the therapeutic value of the compound.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) represent the gold standard for establishing the efficacy of a medical intervention. In the context of this compound, numerous RCTs have been conducted to evaluate its effects in various respiratory and other conditions. These trials typically involve randomly assigning participants to receive either ambroxol or a placebo, or an active comparator, to minimize bias. researchgate.netspringermedizin.de

For instance, a multicenter, randomized, double-blind, placebo-controlled trial involving 240 patients with lower respiratory tract infections demonstrated that inhaled this compound solution was superior to placebo in improving respiratory symptoms. researchgate.netspringermedizin.de Another RCT investigated the effects of intravenous ambroxol in patients with severe chronic obstructive pulmonary disease (COPD), finding significant improvements in lung function parameters compared to a control group receiving saline. nih.gov

RCTs have also explored the use of ambroxol in other therapeutic areas. A study on secretory otitis media showed that adding ambroxol to standard glucocorticoid treatment improved therapeutic efficacy. amegroups.org Furthermore, a large-scale, multicenter, placebo-controlled Phase III trial, ASPro-PD, is underway in the UK to determine if ambroxol can slow the progression of Parkinson's disease. clinicaltrials.gov

Meta-Analyses and Systematic Reviews

Meta-analyses and systematic reviews play a crucial role in synthesizing the evidence from multiple individual studies, providing a more robust and comprehensive understanding of a drug's effects. Several such analyses have been conducted for this compound.

A meta-analysis of ten studies involving 998 patients with secretory otitis media concluded that the addition of this compound to treatment regimens improved therapeutic outcomes, reduced tympanic pressure, and enhanced hearing without increasing adverse reactions. amegroups.orgnih.govresearchgate.net Another systematic review and meta-analysis focusing on different administration modes of ambroxol for respiratory diseases found that nebulized administration was more effective than intravenous drip in treating pediatric respiratory diseases and chronic bronchitis. hebeinu.edu.cn

Systematic reviews have also been instrumental in summarizing the extensive clinical data on ambroxol's use in children for acute and chronic respiratory diseases, confirming its efficacy and favorable benefit-risk profile across all age groups. efsm.online These reviews often include both published and unpublished data to provide a complete picture. efsm.online

Observational Studies and Real-World Evidence (RWE)

Observational studies and the collection of real-world evidence (RWE) provide valuable insights into how a drug performs in everyday clinical practice, outside the controlled environment of an RCT. This type of research can help to understand long-term effectiveness, safety in broader populations, and patterns of use.

An open-label, observational study in children with acute or chronic bronchitis, tracheobronchitis, or the common cold reported that ambroxol treatment led to the disappearance of fever and improvement of bronchial signs and symptoms, with high efficacy ratings. nih.gov A pharmacy-based survey assessing patient profiles and the efficacy of different ambroxol formulations provided real-world data on symptom relief in acute cough. nih.gov

More recently, an investigator-initiated registry has been established to collect real-world data on the use of ambroxol for Gaucher disease and GBA-related Parkinson's disease. researchgate.netnih.gov This registry gathers anonymized data on demographics, disease type, adverse events, and efficacy, providing preliminary evidence that may encourage further formal clinical trials for these off-label uses. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Studies in Humans

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how the body processes a drug (absorption, distribution, metabolism, and excretion) and how the drug affects the body. For this compound, these studies have been crucial for determining appropriate dosing and understanding its mechanism of action in humans.

PK studies have shown that ambroxol is rapidly and almost completely absorbed. drugbank.com Research has compared different formulations, such as prolonged-release capsules and effervescent tablets, to assess their relative bioavailability. clinicaltrials.gov Studies have also investigated the pharmacokinetics of ambroxol after single and multiple doses, revealing no obvious accumulation of the drug with repeated administration. e-century.us The half-life of ambroxol is reported to be between 7 and 12 hours. drugbank.com

PD studies have focused on ambroxol's mucolytic and secretomotor actions. It is understood to stimulate the synthesis and release of surfactant by type II pneumocytes and inhibit the nitric oxide-dependent activation of soluble guanylate cyclase, which may suppress excessive mucus secretion. drugbank.comnih.gov

Clinical Outcome Measures

The evaluation of this compound's efficacy in clinical trials relies on a variety of well-defined clinical outcome measures. These measures are selected based on the condition being studied and are designed to provide objective and subjective assessments of treatment effect.

For respiratory conditions, common outcome measures include:

Cough: Assessed through scoring systems that evaluate frequency and severity. nih.govfrontiersin.org

Dyspnea (shortness of breath): Often measured using patient-reported scales. nih.govfrontiersin.org

Expectoration: Evaluated based on the volume, consistency (e.g., from mucopurulent to serous), and ease of coughing up sputum. nih.govnih.gov

Auscultatory signs: Changes in lung sounds, such as wheezing and rattles, as assessed by a clinician. nih.gov

Lung function parameters: Objective measurements obtained through spirometry, including:

Forced Vital Capacity (FVC) frontiersin.orgalternative-therapies.com

Forced Expiratory Volume in 1 second (FEV1) nih.govfrontiersin.orgalternative-therapies.com

Peak Expiratory Flow (PEF) frontiersin.orgpneumon.org

Maximal Expiratory Flow at 25% of FVC (MEF25) nih.govnih.gov

In studies on other conditions, such as secretory otitis media, outcome measures include tympanic pressure and pure tone threshold (hearing). amegroups.orgnih.gov For conditions like Parkinson's disease, specialized rating scales are used to assess disease progression. clinicaltrials.gov

Methodology Focus Examples of Application for this compound Key References
Randomized Controlled Trials (RCTs) Efficacy, SafetyInhaled ambroxol for lower respiratory tract infections; IV ambroxol for severe COPD; adjunctive therapy for secretory otitis media. researchgate.netspringermedizin.denih.govamegroups.org
Meta-Analyses and Systematic Reviews Evidence SynthesisEfficacy in secretory otitis media; comparison of administration routes for respiratory diseases; use in pediatric populations. amegroups.orgnih.govresearchgate.nethebeinu.edu.cnefsm.online
Observational Studies and RWE Real-World Effectiveness, SafetyEfficacy in children with bronchitis; use in Gaucher disease and GBA-Parkinson's disease. nih.govresearchgate.netnih.gov
Pharmacokinetic/Pharmacodynamic Studies Drug Disposition and ActionBioavailability of different formulations; single vs. multiple dose kinetics; mechanism of mucolytic action. drugbank.comclinicaltrials.gove-century.usnih.gov
Clinical Outcome Measures Assessment of Treatment EffectCough scores, dyspnea scales, sputum characteristics, lung function tests (FVC, FEV1, PEF). nih.govnih.govfrontiersin.orgalternative-therapies.com

Neurocognitive and Motor Development Assessments

The evaluation of this compound's impact on the central nervous system encompasses a range of sophisticated neurocognitive and motor development assessments. These tools are critical in quantifying changes in patients with neurodegenerative conditions such as neuronopathic Gaucher disease (nGD) and Parkinson's disease (PD).

In studies involving pediatric patients with nGD, developmental progress is a key area of investigation. A prospective study of a patient with Gaucher disease type 2 (GD2) utilized standardized developmental screening tools to track progress following high-dose ambroxol treatment from an early age. nih.govresearchgate.net Assessments included the Denver Development Screening Test and the Alberta Infant Motor Scale (AIMS), which were administered monthly during the first year. researchgate.net This detailed follow-up demonstrated an age-appropriate neurocognitive and motor development trajectory in the patient over the first 34 months of life. nih.gov Another comparative case series in nGD highlighted the potential of early ambroxol initiation to modify disease progression, with one patient who started treatment as a neonate achieving normal age-related developmental milestones at four years old. oaepublish.com For quantifying specific neurological deficits like myoclonus in nGD, studies have employed the Unified Myoclonus Rating Scale (UMRS). nih.gov Improvements in gross motor function have been assessed using the Gross Motor Function Measure (GMFM) and the Functional Independence Measure, with some patients showing remarkable recovery, including the ability to walk again. nih.gov

In the context of Parkinson's disease and associated dementia, clinical trials use a battery of validated scales to measure cognitive and motor symptoms. The "Ambroxol in Parkinson's Disease Dementia" (PDD) trial protocol includes a comprehensive suite of neuropsychological tests. clinicaltrials.gov Cognitive assessments feature the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), the Parkinson Disease-Cognitive Rating Scale (PD-CRS), the Montreal Cognitive Assessment (MoCA), the Trail Making Test, and the Stroop test. clinicaltrials.govnih.gov Motor function is evaluated using the motor subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), and quantitative tests like the Purdue Pegboard and the Timed Up and Go test. clinicaltrials.gov Similarly, the AiM-PD trial in patients with Parkinson's disease demonstrated a statistically significant improvement in the Movement Disorders Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score, which assesses motor examination, after 186 days of treatment. clinicaltrialsregister.euneurologylive.com

Mouse models of neurodegenerative diseases like familial amyotrophic lateral sclerosis (ALS) also utilize motor assessments. In studies with SOD1G86R mice, this compound administration was shown to delay the decline of motor function, as measured by grip strength tests and the inverted grid test for motor performance and coordination. nih.gov

Assessment ToolCondition StudiedKey Findings Related to this compoundSource(s)
Denver Development Screening Test / Alberta Infant Motor Scale (AIMS)Gaucher Disease Type 2 (GD2)Demonstrated age-appropriate neurocognitive and motor development in a patient treated from early infancy. nih.govresearchgate.net
Unified Myoclonus Rating Scale (UMRS) / Gross Motor Function Measure (GMFM)Neuronopathic Gaucher Disease (nGD)Marked improvement in myoclonus; impressive recovery of gross motor function leading to regained ability to walk in some patients. nih.gov
Movement Disorders Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IIIParkinson's Disease (PD)A mean improvement of 6.8 points was observed after 186 days of treatment, indicating a reduction in motor symptom severity. clinicaltrialsregister.euneurologylive.com
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog)Parkinson's Disease Dementia (PDD)A 52-week trial did not find evidence of significant differences between ambroxol and placebo groups on this primary cognitive outcome. nih.govmedpagetoday.com
Montreal Cognitive Assessment (MoCA)GBA-associated Parkinson's Disease (GBA-PD)Selected as a primary outcome measure to assess changes in cognitive function in a phase II clinical trial. nih.gov
Grip Strength / Inverted Grid TestAmyotrophic Lateral Sclerosis (ALS) Mouse ModelDelayed decline of motor function and preserved muscle strength in SOD1G86R mice. nih.gov

Cerebrospinal Fluid (CSF) Analysis (e.g., Lyso-GL1, α-synuclein)

Cerebrospinal fluid (CSF) analysis is a cornerstone of advanced research into this compound, providing direct insights into the drug's penetration of the central nervous system (CNS) and its engagement with key molecular targets. clinicaltrials.govnih.gov Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated to precisely quantify ambroxol concentrations in CSF. mdpi.comresearchgate.net

A critical biomarker analyzed in the CSF of patients with Gaucher disease is glucosylsphingosine (B128621), also known as Lyso-GL1 or Lyso-Gb1. nih.govnih.gov Elevated levels of this substrate are a hallmark of the disease. In a prospective study of a patient with GD type 2, ambroxol treatment led to a continuous and remarkable decrease in CSF Lyso-GL1 concentration, from a baseline of 908 pg/ml to 25.8 pg/ml after 24 months. nih.govfrontiersin.org Similarly, a study of two Canadian patients with GD type 3 reported a 60.9% reduction in CSF Lyso-Gb1 after 24 months of ambroxol supplementation. nih.govresearchgate.net These findings suggest that ambroxol effectively targets the underlying pathophysiology within the CNS. frontiersin.org

In the context of Parkinson's disease, CSF analysis focuses on proteins implicated in its pathogenesis, such as α-synuclein and the enzyme β-glucocerebrosidase (GCase). clinicaltrialsregister.eunih.gov An open-label clinical trial involving patients with Parkinson's disease (both with and without GBA1 mutations) found that after 186 days of high-dose ambroxol treatment, the concentration of α-synuclein in the CSF increased by an average of 50 pg/mL (a 13% rise). clinicaltrialsregister.eunih.gov The same study also observed a 35% increase in the levels of GCase protein in the CSF. clinicaltrialsregister.euneurologylive.com While ambroxol acts as an inhibitory chaperone, leading to a measured decrease in GCase activity in the largely acellular CSF environment, the sustained increase in GCase protein levels is interpreted as evidence of target engagement and upregulation of the enzyme within the brain itself. clinicaltrialsregister.eunih.gov

Several ongoing and planned clinical trials for Parkinson's disease and GBA-PD incorporate CSF analysis as a key component to measure these pharmacodynamic effects and explore other neurodegeneration markers like Tau and phospho-Tau. nih.govclinicaltrials.govclinicaltrials.gov These studies aim to further elucidate the relationship between ambroxol administration, target engagement in the CNS, and clinical outcomes. clinicaltrials.govveeva.com

BiomarkerCondition StudiedReported Findings in CSF Following Ambroxol TreatmentSource(s)
AmbroxolParkinson's Disease (PD)Confirmed penetration into the CNS, with a mean increase of 156 ng/mL in CSF after 186 days. CSF levels were approximately 11% of blood levels. clinicaltrialsregister.eunih.gov
Lyso-GL1 (Glucosylsphingosine)Gaucher Disease Type 2 (GD2)Continuous decrease from a baseline of 908 pg/ml to 25.8 pg/ml over 24 months. nih.govfrontiersin.org
Lyso-Gb1 (Glucosylsphingosine)Gaucher Disease Type 3 (GD3)A 60.9% reduction was observed after 24 months of ambroxol supplementation. nih.govresearchgate.net
α-synucleinParkinson's Disease (PD)Mean concentration increased by 50 pg/mL (13%) after 186 days. clinicaltrialsregister.eunih.gov
β-glucocerebrosidase (GCase) ProteinParkinson's Disease (PD)Mean level increased by 88 pmol/L (35%) after 186 days, indicating target engagement. clinicaltrialsregister.euneurologylive.com
β-glucocerebrosidase (GCase) ActivityParkinson's Disease (PD)Decreased by 19% in CSF, consistent with ambroxol's inhibitory chaperone action in an extracellular environment. clinicaltrialsregister.eunih.gov

Bibliometric and Trend Analyses in Ambroxol Hydrochloride Research

Publication Trends and Growth

The volume of research on ambroxol (B1667023) hydrochloride has shown significant growth, particularly since the turn of the century. A bibliometric review of 24 publications from the Web of Science and Scopus databases indicates an average publication rate of 0.7 articles per year, with a notable acceleration in research output between 2016 and 2020. researchgate.net This period of increased activity culminated in a peak of five published articles in 2021. researchgate.net This trend suggests a rising interest within the scientific community regarding the pharmacological activities of ambroxol hydrochloride.

Table 1: Publication Growth of this compound Research

Time Period Key Observations
Pre-2000s Foundational research, but lower publication volume.
2000s Significant growth in the number of publications begins. researchgate.net
2016-2020 A notable increase in the rate of publications. researchgate.net

| 2021 | Peak publication year with 5 articles published. researchgate.net |

Geographic Distribution of Research

Analysis of publication data reveals a distinct geographical concentration of this compound research. China has emerged as the leading country in terms of the number of publications. researchgate.netresearchgate.net This indicates a strong research focus on this compound within the country. The primary field of publication for this research is medicine, accounting for 33.3% of the publications analyzed. researchgate.net Furthermore, research from North America is significant, driven by a high prevalence of respiratory diseases and a sophisticated healthcare system. sphericalinsights.com The Asia Pacific region is also expected to see robust growth in this area, with countries like China and India making substantial investments in healthcare infrastructure. dataintelo.com

Table 2: Geographic and Disciplinary Focus of this compound Research

Category Leading Contributor
Country China. researchgate.netresearchgate.net
Region (Projected Growth) Asia Pacific. dataintelo.com

| Field of Publication | Medicine (33.3%). researchgate.net |

Key Research Clusters and Keyword Co-occurrence

Keyword co-occurrence analysis provides insight into the thematic structure of this compound research. A study identified a complex network of 77 terms, which were grouped into four main clusters. researchgate.netresearchgate.net This clustering indicates that research on this compound is multifaceted, exploring various aspects of its pharmacological properties and clinical applications. The identification of these clusters helps to understand the main research fronts and the relationships between different areas of investigation.

The primary research clusters revolve around its use as a mucolytic agent in respiratory diseases. researchgate.net However, recent studies have expanded to include its potential analgesic, antioxidant, and anti-inflammatory effects. researchgate.net This diversification of research is reflected in the keyword analysis, which shows a broadening of the scientific inquiry beyond its traditional applications.

Co-authorship Networks and Research Collaborations

Co-authorship analysis sheds light on the collaborative structures within the this compound research community. One analysis identified 139 authors organized into 21 distinct clusters. researchgate.netresearchgate.net The largest of these clusters connected 24 authors, indicating a significant degree of collaboration among this group. researchgate.netresearchgate.net These networks are crucial for the dissemination of knowledge and the advancement of research. The structure of these co-authorship networks can influence the direction of future research and the development of new therapeutic approaches.

Identification of Research Gaps and Under-explored Areas

Despite the growing body of literature, bibliometric analyses have highlighted several areas where further research is needed. A notable scarcity of publications addresses the pleiotropic effects of ambroxol in experimental models. researchgate.netresearchgate.net This suggests that the full therapeutic potential of the drug may not yet be fully understood.

Furthermore, while the use of ambroxol in neonatal care, particularly for conditions like bronchopulmonary dysplasia and neonatal pneumonia, has been explored, there is a recognized knowledge gap that requires large-scale, comprehensive research efforts to be addressed. nih.gov The potential neuroprotective effects of ambroxol, particularly in the context of Parkinson's disease, represent another emerging area of interest that warrants further investigation. nih.gov The development of combination therapies and novel drug delivery systems are also identified as under-explored avenues that could enhance the therapeutic efficacy of this compound. valuates.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ambroxol
Trans-4-(2-amino-3,5-dibromobenzylamino)-cyclohexanol
Beta-Glucosylceramide
Dexamethasone
Indomethacin (B1671933)
Nitric oxide
Budesonide (B1683875)
Procaterol hydrochloride
Salbutamol sulphate
Bromhexine (B1221334)
Vasicine
Paracetamol
N-acetylcysteine
Magnesium stearate
Lactose monohydrate

Future Directions and Emerging Research Avenues for Ambroxol Hydrochloride

Exploration of Novel Therapeutic Indications

The exploration of ambroxol (B1667023) hydrochloride for new therapeutic uses is a rapidly advancing area of research, largely driven by its potential as a "drug repositioning" candidate. e-jmd.org This strategy minimizes the time and cost of drug development by leveraging the known safety profile of existing medications. e-jmd.org

One of the most promising new applications for ambroxol is in the treatment of neurodegenerative diseases. researchgate.net A significant focus has been on Parkinson's disease, where mutations in the GBA1 gene, which codes for the enzyme glucocerebrosidase (GCase), are a major genetic risk factor. e-jmd.org Ambroxol has been identified as a pharmacological chaperone for GCase, meaning it can help the enzyme fold correctly and function properly. e-jmd.orggoogle.com This action is believed to enhance the clearance of alpha-synuclein (B15492655), a protein that clumps together in the brains of people with Parkinson's, and to restore the activity of other important enzymes like tyrosine hydroxylase. nih.govparkinsons.org.uk

Beyond Parkinson's, research is underway to investigate ambroxol's potential in other neurodegenerative conditions, including:

Dementia with Lewy Bodies (DLB): Given the link between GCase activity and alpha-synuclein metabolism, ambroxol is being studied as a potential disease-modifying drug for DLB. nih.gov

Alzheimer's Disease: Research suggests that ambroxol may offer neuroprotection by altering signaling pathways involved in inflammation and cellular stress, such as the Nrf2 and NF-κB pathways. researchgate.net

Ischemic Stroke: Studies in animal models suggest that ambroxol could reduce stroke volume, limit tissue damage, and improve functional recovery after a stroke. nih.govoup.com

The table below summarizes some of the key novel therapeutic indications being explored for ambroxol hydrochloride.

Therapeutic AreaPotential IndicationRationale
Neurology Parkinson's DiseaseActs as a chaperone for the GCase enzyme, promoting alpha-synuclein clearance. nih.gove-jmd.orgparkinsons.org.uk
Dementia with Lewy BodiesMay enhance the degradation of alpha-synuclein through the autophagy-lysosome pathway. nih.gov
Alzheimer's DiseasePotential neuroprotection through modulation of inflammatory and antioxidant pathways. researchgate.net
Ischemic StrokeMay reduce tissue damage and improve functional outcomes. nih.govoup.com

Investigation of Combination Therapies

Researchers are actively investigating the potential benefits of using this compound in combination with other drugs to enhance therapeutic efficacy. This approach aims to leverage synergistic effects, where the combined action of the drugs is greater than the sum of their individual effects.

A significant area of this research is in the treatment of bacterial and fungal infections. Studies have shown that ambroxol can work synergistically with antibiotics to treat chronic bronchitis and bronchopneumonia in children. alternative-therapies.comnih.govnih.gov The mucolytic properties of ambroxol are thought to enhance the penetration and effectiveness of antibiotics by reducing the viscosity of mucus, which can otherwise shield bacteria. alternative-therapies.com

Furthermore, research has demonstrated that this compound, when combined with the antifungal agent fluconazole (B54011), can reverse resistance in Candida albicans. frontiersin.org This combination has shown synergistic effects against both planktonic cells and biofilms of the resistant fungus. frontiersin.org The proposed mechanism involves ambroxol affecting the drug transporters of the fungus, thereby increasing the intracellular concentration of fluconazole. frontiersin.org

The following table highlights key findings from studies on this compound combination therapies.

Combination AgentConditionKey Findings
Antibiotics (e.g., Cefmetazole, Amoxicillin (B794)/clavulanate) Chronic Bronchitis, BronchopneumoniaReduced time to symptom relief, improved pulmonary function, and higher overall effective rate compared to antibiotics alone. alternative-therapies.comnih.govnih.gov
Procaterol Hydrochloride Pediatric Mycoplasma PneumoniaNotable therapeutic results, improvement in inflammatory status and immune function. archivespsy.com
Fluconazole Resistant Candida albicans infectionsSynergistic antifungal effects against both planktonic cells and biofilms. frontiersin.org

Further Elucidation of Pleiotropic Effects

This compound exhibits a wide range of pharmacological effects beyond its primary mucolytic action, a phenomenon known as pleiotropy. nih.govresearchgate.net These diverse effects contribute to its potential utility in a variety of diseases and are a key focus of ongoing research.

The pleiotropic effects of ambroxol include:

Anti-inflammatory and Antioxidant Properties: Ambroxol has been shown to possess both anti-inflammatory and antioxidant capabilities. researchgate.netbiorxiv.org It can reduce the release of inflammatory mediators and scavenge harmful reactive oxygen species (ROS). nih.govwikipedia.org These properties are thought to contribute to its neuroprotective effects by mitigating neuroinflammation and oxidative stress, which are common features of neurodegenerative diseases. nih.govresearchgate.netfrontiersin.org

Sodium Channel Blocking: Ambroxol is a potent blocker of neuronal sodium channels, which explains its local anesthetic effect. wikipedia.org This mechanism may also play a role in its neuroprotective actions by preventing massive electrochemical shifts in neurons that can lead to cell death. nih.gov

Modulation of Calcium Homeostasis: The compound has been shown to affect calcium homeostasis, another factor that could contribute to its neuroprotective potential. nih.gov

Antiviral and Antibacterial Actions: Recent studies have described antiviral, antibacterial, and antifungal properties for ambroxol. ujpronline.com These actions are being investigated for their potential therapeutic applications.

The table below provides a summary of the pleiotropic effects of this compound and their potential therapeutic implications.

Pleiotropic EffectMechanism of ActionPotential Therapeutic Implication
Anti-inflammatory Inhibition of pro-inflammatory mediator generation. wikipedia.orgujpronline.comReduction of neuroinflammation in neurodegenerative diseases. nih.govresearchgate.netfrontiersin.org
Antioxidant Direct scavenging of reactive oxygen species. nih.govwikipedia.orgujpronline.comProtection against oxidative stress-induced cell damage. nih.govresearchgate.netfrontiersin.org
Sodium Channel Blockade Potent inhibition of neuronal Na+ channels. wikipedia.orgLocal anesthetic effect and potential neuroprotection. nih.govwikipedia.org
Calcium Homeostasis Modulation Effects on intracellular calcium levels. nih.govContribution to neuroprotective effects. nih.gov

Advanced Formulation Development

To optimize the therapeutic potential of this compound, researchers are developing advanced formulations to control its release and improve its delivery. nih.govwjpps.comjchps.com These new formulations aim to enhance patient compliance by reducing dosing frequency and to improve the drug's efficacy by maintaining therapeutic concentrations over an extended period. wjpps.com

Several approaches are being explored, including:

Sustained-Release Matrix Tablets: These tablets are designed to release the drug slowly over a period of up to 24 hours. wjpps.comijpsr.com They are often formulated using a combination of polymers, such as sodium carboxymethyl cellulose, xanthan gum, and hydroxypropyl methylcellulose, which control the rate of drug dissolution. wjpps.com

Controlled-Release Pellets: This formulation involves coating drug-layered pellets with a polymer, such as ethylcellulose, to achieve a sustained release profile. jchps.com The release mechanism can involve both diffusion and erosion of the polymer coating. jchps.com

Microparticles: this compound has been encapsulated into microparticles using polymers like ethyl cellulose. researchgate.net This approach has been shown to sustain drug release for 24 hours and increase bioavailability. researchgate.net

The table below outlines different advanced formulations of this compound and their key characteristics.

Formulation TypePolymers UsedKey Characteristics
Sustained-Release Matrix Tablets Sodium CMC, Xanthan Gum, HPMCControlled release over 24 hours, potential for improved patient compliance. wjpps.com
Controlled-Release Pellets EthylcelluloseSustained release through diffusion and erosion mechanisms. jchps.com
Microparticles Ethyl CelluloseSustained release for 24 hours and enhanced bioavailability. researchgate.net

Preclinical and Clinical Validation of Neuroprotective Effects

The neuroprotective potential of this compound is being rigorously evaluated in both preclinical models and human clinical trials. researchgate.nete-jmd.org These studies are providing crucial evidence for its potential as a disease-modifying therapy for several neurodegenerative disorders.

Preclinical studies have demonstrated that ambroxol can cross the blood-brain barrier and exert several beneficial effects in the central nervous system. nih.govresearchgate.net In animal models of Parkinson's disease, ambroxol has been shown to increase the levels of the GCase enzyme, promote the clearance of alpha-synuclein, and restore dopamine-related functions. nih.gove-jmd.org In models of Alzheimer's disease and neuroinflammation, ambroxol has been found to reduce inflammatory markers, decrease oxidative stress, and improve cognitive function. frontiersin.org

Building on these promising preclinical findings, several clinical trials are underway to assess the efficacy and safety of ambroxol in patients with neurodegenerative diseases. e-jmd.orgparkinsons.org.uknih.gov

The AiM-PD trial , a phase 2a study, showed that ambroxol was well-tolerated in Parkinson's patients and significantly increased GCase levels in the cerebrospinal fluid. e-jmd.org

The ASPro-PD trial , a large-scale phase 3 trial, is currently underway in the UK to determine if ambroxol can slow the progression of Parkinson's disease over a two-year period. parkinsons.org.ukcureparkinsons.org.ukcenterwatch.com

The AMBITIOUS trial , a phase 2 study, is investigating the effect of ambroxol on cognitive decline in Parkinson's patients with GBA1 mutations. e-jmd.orgnih.gov

The ANeED study is a phase 2a trial evaluating the tolerability, safety, and effects of ambroxol in patients with new and early dementia with Lewy bodies. nih.gov

The table below summarizes key clinical trials investigating the neuroprotective effects of this compound.

Trial Name/IdentifierPhaseCondition(s)Key Objectives
ASPro-PD Phase 3Parkinson's DiseaseTo assess if ambroxol can slow disease progression. parkinsons.org.ukcureparkinsons.org.ukisrctn.com
AMBITIOUS (NCT05287503) Phase 2GBA-associated Parkinson's DiseaseTo evaluate the effect of ambroxol on cognitive decline. e-jmd.orgnih.gov
AiM-PD Phase 2aParkinson's DiseaseTo assess safety, tolerability, and GCase levels in cerebrospinal fluid. e-jmd.org
ANeED Phase 2aDementia with Lewy BodiesTo investigate tolerability, safety, and effects of ambroxol. nih.gov
NCT02914366 Phase 2Parkinson's Disease with DementiaTo evaluate the effects of different doses of ambroxol. nih.gov

Mechanistic Studies on Antiviral and Antibacterial Actions

Recent research has begun to uncover the mechanisms behind the observed antiviral and antibacterial effects of this compound. ujpronline.comnih.gov These studies are providing a scientific basis for its potential use as an antimicrobial agent, either alone or in combination with other drugs.

Antiviral Mechanisms:

Ambroxol has been shown to possess broad-spectrum antiviral activity. frontiersin.org One proposed mechanism against viruses like SARS-CoV-2 is the inhibition of the Transmembrane Serine Protease 2 (TMPRSS2), an enzyme crucial for the entry of the virus into host cells. ujpronline.comfrontiersin.org By inhibiting TMPRSS2, ambroxol may block the virus from infecting cells. ujpronline.com Additionally, research suggests that ambroxol can inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain and the human ACE2 receptor. biorxiv.org Other studies indicate that ambroxol may interfere with viral replication by reducing acidic endosomes and up-regulating endogenous protease inhibitors. ujpronline.com

Antibacterial and Antibiofilm Mechanisms:

Ambroxol has demonstrated antibacterial activity against a range of clinically relevant bacteria, including Proteus mirabilis, Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. nih.gov A key aspect of its antibacterial action is its ability to inhibit and eradicate biofilms. nih.govjurnal-pharmaconmw.com Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. nih.gov Studies have shown that ambroxol can significantly reduce biofilm biomass and the number of viable bacteria within the biofilm. nih.gov The proposed mechanisms for its antibiofilm activity include affecting bacterial efflux pumps, which are involved in antibiotic resistance. nih.gov Furthermore, ambroxol has shown significant antimicrobial action against Enterococcus faecalis biofilms, a common cause of persistent infections. nih.gov

The table below summarizes the proposed antiviral and antibacterial mechanisms of this compound.

ActionProposed Mechanism(s)Target Microorganism(s)
Antiviral Inhibition of TMPRSS2, interference with spike protein-ACE2 interaction, reduction of acidic endosomes. biorxiv.orgujpronline.comfrontiersin.orgSARS-CoV-2, Influenza virus, Rhinovirus. ujpronline.comfrontiersin.org
Antibacterial/Antibiofilm Inhibition of biofilm formation, reduction of biofilm biomass, effects on efflux pumps. nih.govjurnal-pharmaconmw.comProteus mirabilis, Escherichia coli, Staphylococcus aureus, Acinetobacter baumannii, Enterococcus faecalis. nih.govnih.gov

Research on Rare Diseases and Orphan Indications

This compound has garnered significant attention for its potential therapeutic role in several rare diseases, particularly lysosomal storage disorders (LSDs). google.commdpi.com This has led to its designation as an orphan drug for certain conditions in both Europe and the United States. orpha.netfda.gov

Gaucher Disease:

Gaucher disease is an LSD caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of lipids in various organs. frontiersin.org Ambroxol has been identified as a pharmacological chaperone for GCase, helping to restore its function. google.comfrontiersin.org Clinical studies in patients with neuronopathic Gaucher disease have shown that high-dose ambroxol is safe and may help to stabilize or improve neurological symptoms. lysosomalcenter.org It has been shown to increase GCase activity in lymphocytes and reduce levels of glucosylsphingosine (B128621) in the cerebrospinal fluid. nih.gov The FDA granted orphan drug designation to ambroxol for the treatment of Gaucher disease in 2011. fda.gov In Europe, it received orphan designation for the same indication in 2023. europa.eu

Sanfilippo Syndrome (Mucopolysaccharidosis III):

Sanfilippo Syndrome is another LSD characterized by progressive neurodegeneration due to a deficiency in one of four enzymes responsible for breaking down heparan sulfate (B86663). google.com Research is exploring the potential of ambroxol as a treatment for this devastating condition, leading to a European orphan designation for this compound for this indication in 2018. google.comorpha.net

The table below provides an overview of the orphan drug designations for this compound.

Regulatory AgencyIndicationDesignation Date
European Medicines Agency (EMA) Treatment of Sanfilippo Syndrome (Mucopolysaccharidosis III)2018
U.S. Food and Drug Administration (FDA) Treatment of Gaucher DiseaseJune 29, 2011 fda.gov
European Medicines Agency (EMA) Treatment of Gaucher Disease2023 europa.eu

Q & A

Q. What analytical methods are commonly used for quantifying ambroxol hydrochloride in pharmaceutical formulations, and how are they validated?

this compound is quantified using high-performance liquid chromatography (HPLC) and UV spectroscopy. For HPLC, reversed-phase (RP-HPLC) methods with C18 columns are widely employed, often using mobile phases like phosphate buffer and acetonitrile (e.g., 60:40 v/v) at detection wavelengths of 244–254 nm . UV spectroscopy at 306 nm is validated for linearity (2–45 µg/mL), precision (RSD < 2%), and recovery (>98%) . Method validation includes system suitability tests (e.g., tailing factor < 2, theoretical plates > 2,000) and forced degradation studies under acidic, alkaline, and oxidative conditions to assess stability .

Q. How can researchers ensure the accuracy of simultaneous quantification of this compound with co-formulated drugs?

Sequential injection chromatography (SIC) or RP-HPLC with dual-wavelength detection is used for simultaneous analysis. For example, this compound and cetirizine are quantified at 244 nm and 230 nm, respectively, using a double-beam UV spectrophotometer . RP-HPLC methods with gradient elution (e.g., 0.1% orthophosphoric acid and methanol) are optimized using design of experiments (DoE) to resolve overlapping peaks, ensuring specificity and linearity (r² > 0.995) . Triplicate sampling and statistical analysis (mean ± SD) are standard practices .

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves bromination, reduction, oxidation, condensation, and salification starting from methyl 2-aminobenzoate. Key steps include controlling reaction temperature during bromination (0–5°C) and salification (pH 4.5–5.5). Purity (>99.9%) is confirmed via ¹H-NMR, IR, and mass spectrometry, with total impurities < 0.1% . Industrial scalability is achieved using cost-effective reagents like sodium borohydride for reduction .

Advanced Research Questions

Q. How can experimental design optimize this compound formulations, such as sustained-release tablets?

Face-centered central composite design (FCCD) is used to optimize bilayer sublingual or sustained-release tablets. Variables like drug:polymer ratio (HPMC K4M, 1:0.33–1:1) and granulation parameters are tested. Responses include swelling index (>80%), dissolution (>75% in 12 hours), and tensile strength. Mathematical models (e.g., quadratic equations) predict optimal formulations, validated via ANOVA (p < 0.05) .

Q. What methodological challenges arise in studying this compound’s pharmacokinetics, and how are they addressed?

Bioequivalence studies use crossover designs with HPLC quantification of plasma concentrations. Challenges include short half-life (6.5–7 hours) and protein binding (90%). Solutions include frequent sampling (0–24 hours) and validated extraction methods (e.g., protein precipitation with acetonitrile). Pharmacokinetic parameters (AUC, Cmax, tmax) are analyzed using non-compartmental models .

Q. How does this compound enhance the efficacy of chemotherapy drugs in lung cancer, and what dosing protocols are optimal?

this compound increases pulmonary drug concentrations by promoting surfactant production and reducing inflammation. In NSCLC patients, intravenous ambroxol (90 mg/day) administered 48 hours before chemotherapy doubles paclitaxel/carboplatin sputum concentrations. Optimal timing is confirmed via dose-escalation studies (Groups A–D) and ANOVA (p < 0.05) .

Q. What contradictions exist in clinical studies on this compound’s efficacy in severe pneumonia?

Meta-analyses of RCTs show high-dose ambroxol (≥120 mg/day) with bronchoscopy improves oxygenation (PaO₂: +15 mmHg) but lacks survival curve data due to small sample sizes. Contradictions arise in dosing: Yao (2017) used 1,005 mg/day (nebulized), while Li (2012) used 120 mg/day. Larger multicenter trials are needed to resolve discrepancies .

Q. How do stability studies inform formulation strategies for this compound?

Forced degradation studies reveal ambroxol is labile under acidic (58% degradation), alkaline (70%), and oxidative (43%) conditions over 90 minutes. Formulations avoid hygroscopic excipients and use stabilizers like citric acid (pH 5.0–6.0). Accelerated stability testing (40°C/75% RH) over 6 months ensures shelf life .

Methodological Considerations

Q. How are chemometric approaches applied in this compound analysis?

Partial least squares (PLS) and principal component analysis (PCA) resolve spectral overlaps in UV-VIS data for multicomponent formulations. For example, ambroxol and salbutamol are quantified using derivative spectroscopy (2nd order) with RMSEC < 0.5% .

Q. What statistical tools are critical for validating analytical methods?

Robustness is tested via Plackett-Burman designs (e.g., varying pH ± 0.2, flow rate ± 0.1 mL/min). Validation follows ICH guidelines: LOD (3.94 µg/mL) and LOQ (11.95 µg/mL) are calculated using SD of y-intercepts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.